molecular formula C9H18N2O2 B125337 (R)-1-Boc-3-aminopyrrolidine CAS No. 147081-49-0

(R)-1-Boc-3-aminopyrrolidine

Cat. No.: B125337
CAS No.: 147081-49-0
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-SSDOTTSWSA-N
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Description

(R)-1-Boc-3-aminopyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-1-Boc-3-aminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933026
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-49-0
Record name (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-Boc-3-aminopyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of (R)-1-Boc-3-aminopyrrolidine, a critical chiral building block in modern medicinal chemistry. This document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its role in the development of targeted therapeutics, including a discussion of the relevant signaling pathways.

Core Structure and Stereochemistry

This compound, with the CAS number 147081-49-0, is a synthetic organic compound featuring a pyrrolidine ring.[1][2] The designation "(R)" indicates the stereochemistry at the C3 position of the pyrrolidine ring, where the amino group is attached, following the Cahn-Ingold-Prelog priority rules. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.[1] This specific stereoisomer is crucial in the synthesis of chiral drugs where enantiomeric purity is essential for therapeutic efficacy and safety.[3][4]

The molecular formula of this compound is C₉H₁₈N₂O₂, and its molecular weight is 186.25 g/mol .[5][6][7] Its structure is unambiguously defined by its IUPAC name: tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.[7]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₂[5][6][7]
Molecular Weight 186.25 g/mol [5][6][7]
CAS Number 147081-49-0[1][2]
Appearance Colorless to pale yellow liquid or white solid[1]
Melting Point 70-75 °C[1]
Boiling Point 243-244 °C (lit.)[2]
Density 1.098 g/mL at 25 °C (lit.)[2]
Optical Rotation ([α]D) +3 to +4° (c=1 in CHCl₃)[5]
Refractive Index (n20/D) 1.472 (lit.)[2]
Solubility Soluble in organic solvents like methanol and dichloromethane; sparingly soluble in water.[1]

Experimental Protocols

Enantioselective Synthesis of this compound from L-Aspartic Acid

This protocol outlines a reliable method for the synthesis of this compound starting from the readily available chiral precursor, L-aspartic acid. The key steps involve the formation of a cyclic anhydride, reduction, and subsequent Boc protection.

Step 1: Synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

  • To a suspension of L-aspartic acid (1.0 eq) in water, add benzaldehyde (1.1 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and stir for 12 hours.

  • Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of (S)-1-benzylpyrrolidin-3-amine

  • To a solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 6M HCl.

  • Stir the mixture at room temperature for 1 hour.

  • Basify the solution with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate

  • Dissolve the crude (S)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the purified (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C, 10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the fields of oncology, immunology, and infectious diseases.[3][4] Its rigid pyrrolidine scaffold and the stereospecific placement of the amino group are critical for achieving high-affinity and selective binding to biological targets.

Tofacitinib: An Inhibitor of the JAK-STAT Signaling Pathway

A prominent example of a drug synthesized using this compound is Tofacitinib (Xeljanz®). Tofacitinib is an orally administered Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

The synthesis of Tofacitinib involves the coupling of the deprotected (R)-3-aminopyrrolidine moiety with a pyrimidine core, followed by further functionalization. The specific stereochemistry of the aminopyrrolidine is essential for the drug's potent and selective inhibition of JAK enzymes.

Tofacitinib's Mechanism of Action and the JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][6][7] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1]

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Tofacitinib, by inhibiting JAKs, blocks this phosphorylation cascade, thereby downregulating the inflammatory response.[1][6]

Tofacitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates JAK->JAK STAT_P pSTAT JAK->STAT_P Phosphorylates STAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocates & Regulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Delamanid: An Inhibitor of Mycolic Acid Synthesis

Delamanid (Deltyba®) is an anti-tuberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[8][] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[3][5][8][10]

Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[8][10] The activated form of the drug is thought to generate reactive nitrogen species, including nitric oxide, which inhibit the synthesis of methoxy- and keto-mycolic acids. This disruption of the cell wall leads to bacterial cell death.[5][10]

Delamanid_Mechanism cluster_extracellular Outside M. tuberculosis cluster_intracellular Inside M. tuberculosis Delamanid_prodrug Delamanid (Prodrug) Ddn_enzyme Ddn Enzyme Delamanid_prodrug->Ddn_enzyme Enters cell and is activated by Activated_Delamanid Activated Delamanid (Reactive Nitrogen Species) Ddn_enzyme->Activated_Delamanid Produces Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Figure 2: Workflow of Delamanid's mechanism of action.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of complex, stereochemically defined pharmaceutical agents. Its unique structural features and the availability of robust synthetic protocols have cemented its importance in drug discovery and development. The successful application of this intermediate in the synthesis of drugs like Tofacitinib highlights the critical role of precise stereochemical control in achieving targeted therapeutic outcomes. As the demand for highly selective and potent drugs continues to grow, the utility of this compound in medicinal chemistry is expected to expand further.

References

An In-depth Technical Guide to (R)-1-Boc-3-aminopyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-aminopyrrolidine, a chiral pyrrolidine derivative, is a cornerstone building block in modern medicinal chemistry. Its unique structural features, combining a protected amine and a stereocenter, make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its critical role in the development of targeted therapeutics, particularly kinase inhibitors involved in cell signaling pathways.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] Its physical and chemical characteristics are summarized in the table below. The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.[1]

PropertyValueReference(s)
CAS Number 147081-49-0[2]
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [2][3]
Appearance Colorless to pale yellow liquid or white solid[1][4]
Melting Point Approx. 70-75 °C[1]
Boiling Point 243-244 °C (lit.)[2]
Density 1.098 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.472 (lit.)[2]
Solubility Soluble in common organic solvents like methanol and dichloromethane; sparingly soluble in water.[1]
Storage Store in a cool, dry place under an inert atmosphere. Recommended storage at 2-8°C.[5]

Experimental Protocols

Synthesis of this compound via Azide Reduction

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding azide precursor, tert-butyl (R)-3-azidopyrrolidine-1-carboxylate. This method is favored for its high yield and stereochemical fidelity.

Experimental Protocol:

A mixture of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (250 mg, 1.18 mmol) and 10% Palladium on carbon (Pd/C) (50 mg, 10% w/w) in methanol (10 mL) is stirred at room temperature for 12 hours under a hydrogen atmosphere.[5] Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield tert-butyl (R)-3-aminopyrrolidine-1-carboxylate as a colorless liquid (210 mg, 96% yield).[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Azide Precursor (R)-3-azidopyrrolidine- 1-carboxylate ReactionVessel Stirring at Room Temperature (12 hours) Azide Precursor->ReactionVessel Catalyst 10% Pd/C Catalyst->ReactionVessel Solvent Methanol Solvent->ReactionVessel Hydrogen H2 Atmosphere Hydrogen->ReactionVessel Filtration Filtration through Celite (to remove Pd/C) ReactionVessel->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration FinalProduct This compound Concentration->FinalProduct

Synthesis Workflow for this compound.
Purification

The crude product from the synthesis can be purified by silica gel column chromatography. While the specific mobile phase can vary depending on the reaction impurities, a gradient of dichloromethane and methanol is commonly effective for separating aminopyrrolidine derivatives. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Analytical TechniqueExpected DataReference(s)
¹H NMR (600 MHz, CDCl₃) δ 3.33-3.49 (m, 3H), 3.27-3.32 (m, 1H), 2.95-3.03 (m, 1H), 1.98-2.08 (m, 1H), 1.63-1.70 (m, 1H), 1.41 (s, 9H).[5]
¹³C NMR Expected signals would include those for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), and the pyrrolidine ring carbons.
Mass Spectrometry (MS-ESI) A common fragment observed is m/z 131.20 [M-55]⁺, corresponding to the loss of the tert-butyl group.[5]
Infrared (IR) Spectroscopy Expected characteristic peaks include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and a strong C=O stretching for the carbamate of the Boc group.

Role in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors. Kinases are key enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6][7]

Targeting Kinase Signaling Pathways

The pyrrolidine core of this compound serves as a versatile framework for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.[6] This inhibition blocks the downstream signaling cascade that promotes cell proliferation and survival.

One prominent example is the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[8][9][10] Inhibitors of the JAK family are effective treatments for autoimmune diseases like rheumatoid arthritis. The this compound moiety has been incorporated into potent and selective JAK inhibitors.

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding pSTAT p-STAT STAT->pSTAT STATdimer STAT Dimer pSTAT->STATdimer 5. Dimerization Nucleus Nucleus STATdimer->Nucleus 6. Nuclear Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription 7. DNA Binding KinaseInhibitor Kinase Inhibitor (derived from this compound) KinaseInhibitor->JAK Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (R)-1-Boc-3-aminopyrrolidine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chiral building block in pharmaceutical and fine chemical synthesis.[1][2][3] Understanding its solubility is critical for its effective use in various synthetic applications, including the development of novel therapeutic agents.[2][3]

Core Properties of this compound

This compound, with the CAS Number 147081-49-0, is a chiral pyrrolidine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and influences its solubility profile, making it a versatile intermediate in organic synthesis.[2] It typically appears as a colorless to light yellow liquid.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Density Approximately 1.098 g/mL at 25 °C
Boiling Point 243-244 °C
Refractive Index n20/D 1.472 (lit.)

Solubility Characteristics

The solubility of this compound is governed by the principle of "like dissolves like". Its structure, which includes both a polar amino group and a more nonpolar Boc-protected pyrrolidine ring, allows for solubility in a range of organic solvents.

Qualitative Solubility in Common Organic Solvents

While extensive quantitative data is not widely published, qualitative solubility in common laboratory solvents has been noted.

Table 2: Qualitative Solubility of this compound

SolventSolubilityRemarks
MethanolSoluble[1]A polar protic solvent, effective at dissolving the compound.
Dichloromethane (DCM)Soluble[1]A polar aprotic solvent, also effective for dissolution.
EthanolSoluble[1]Similar to methanol, this polar protic solvent is a good choice.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, commonly used for stock solutions.[5]
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent, expected to readily dissolve the compound.[5]
WaterSparingly soluble[1]The presence of the nonpolar Boc group limits aqueous solubility.
Quantitative Solubility in Formulation Systems

For in vivo studies and certain experimental setups, specific solvent systems are used to achieve higher concentrations.

Table 3: Quantitative Solubility Data for this compound in Specific Formulations

Solvent SystemSolubility
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (13.42 mM)[6]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.42 mM)[6]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (13.42 mM)[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, a widely accepted technique.[7]

Materials
  • This compound

  • Selected organic solvent(s) of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixture using a shaker bath or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation :

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification :

    • Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of the compound at known concentrations.

  • Data Reporting :

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate (e.g., 24-48h at constant temp) A->B C Separate solid and liquid phases (Centrifugation) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate and report solubility F->G

Caption: A generalized workflow for determining equilibrium solubility.

Synthetic Workflow Involving this compound

G cluster_1 General Synthetic Workflow Start Select appropriate solvent based on solubility Dissolve Dissolve this compound Start->Dissolve React Perform chemical reaction (e.g., coupling) Dissolve->React Workup Aqueous workup and extraction React->Workup Purify Purify product (e.g., chromatography) Workup->Purify Deprotect Cleave Boc group (acidic conditions) Purify->Deprotect Final Isolate final product Deprotect->Final

Caption: A typical synthetic sequence utilizing this compound.

References

(R)-1-Boc-3-aminopyrrolidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling procedures for (R)-1-Boc-3-aminopyrrolidine (CAS No: 147081-49-0), a key building block in pharmaceutical research and development. This document synthesizes critical information from safety data sheets (SDS) and chemical databases to ensure its safe and effective use in a laboratory setting. All quantitative data is summarized in structured tables for ease of reference, and detailed protocols for handling and emergency procedures are provided.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these classifications to handle the chemical appropriately.

Table 1: GHS Classification

Hazard ClassCategoryGHS PictogramsSignal WordHazard Statement
Acute Toxicity, Oral3☠️DangerH301: Toxic if swallowed.[1][2][3]
Skin Corrosion/Irritation1CcorrosiveDangerH314: Causes severe skin burns and eye damage.[1][4]
Serious Eye Damage/Eye Irritation1corrosiveDangerH318: Causes serious eye damage.[1][2][3]
Combustible Liquid4NoneWarningH227: Combustible liquid.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 243-244 °C[2][5]
Flash Point 91 °C / 195.8 °F[2][5]
Density 1.098 g/mL at 25 °C[2]
Refractive Index n20/D 1.472[2]
Solubility Soluble in organic solvents like methanol and ethanol; sparingly soluble in water.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize risk and ensure the integrity of the compound.

Handling

Experimental Protocol for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn. Refer to the PPE workflow diagram below for specifics.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3] Do not breathe mist, vapors, or spray.[6]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5] Use non-sparking tools to prevent electrostatic discharge.[3]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[3]

Storage

Experimental Protocol for Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

  • Temperature: For long-term stability, refrigeration is recommended.[5] Some suppliers suggest storage at -20°C for one month or -80°C for six months for stock solutions.[7]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5]

  • Inert Atmosphere: For maintaining product quality, storing the contents under an inert gas like argon is advisable.[5]

  • Security: Store in a locked-up area to prevent unauthorized access.[3][4]

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory personal protective equipment for handling this compound.

PPE_Workflow Figure 1: PPE Requirements cluster_ppe Personal Protective Equipment (PPE) node_eye Eye Protection node_goggles Chemical safety goggles and face shield node_eye->node_goggles Mandatory node_hand Hand Protection node_gloves Chemical-resistant gloves (e.g., nitrile) node_hand->node_gloves Mandatory node_body Body Protection node_coat Laboratory coat and disposable gown node_body->node_coat Mandatory node_resp Respiratory Protection node_respirator NIOSH-approved respirator (if ventilation is inadequate) node_resp->node_respirator As needed Spill_Response Figure 2: Chemical Spill Workflow start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (including respirator if necessary) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ventilate->contain collect Carefully collect absorbed material into a sealed, labeled container for disposal contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Cleaned dispose->end

References

The Synthetic Utility of (R)-1-Boc-3-aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-aminopyrrolidine has emerged as a critical chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a stereodefined pyrrolidine core with a strategically protected amine, offer chemists a versatile platform for constructing complex molecular architectures with high stereochemical control. This in-depth technical guide explores the core mechanism of action of this compound in synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways.

Core Principles: The Dual Functionality of a Chiral Scaffold

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two nitrogen atoms. The secondary amine within the pyrrolidine ring is protected by the tert-butyloxycarbonyl (Boc) group, a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic environments. This leaves the primary amine at the C3 position available for a variety of chemical transformations. The chiral center at the C3 position is crucial for introducing specific stereochemistry into the target molecule, a critical factor for the efficacy and safety of many drugs.[1][2]

The primary amine of this compound is a potent nucleophile, readily participating in reactions such as N-alkylation, amidation, and reductive amination. The Boc group can be selectively removed under acidic conditions, revealing the secondary amine for further functionalization. This strategic protection and deprotection scheme allows for a stepwise and controlled approach to the synthesis of complex molecules.

Mechanism of Action in Key Synthetic Transformations

The predominant mechanism through which the primary amine of this compound reacts is nucleophilic substitution , most commonly an SN2-type reaction. In this process, the lone pair of electrons on the primary amine attacks an electrophilic carbon center, displacing a leaving group. This reaction proceeds with inversion of stereochemistry at the electrophilic carbon, a crucial aspect when maintaining stereochemical integrity in a synthetic sequence.

The efficiency of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base. For instance, in N-alkylation reactions with alkyl halides, a non-nucleophilic base is often employed to neutralize the proton generated, thereby preventing the formation of an unreactive ammonium salt.

Applications in Pharmaceutical Synthesis: The Case of Leniolisib

A prominent example of the application of this compound is in the synthesis of Leniolisib, a selective PI3Kδ inhibitor.[1][3] The synthesis involves a key nucleophilic aromatic substitution reaction where the primary amine of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (the (S)-enantiomer is used in this specific synthesis) displaces a chlorine atom on a pyrimidine ring.

The subsequent steps involve deprotection of a benzyl group, another coupling reaction, and finally, deprotection of the Boc group followed by acylation to yield the final drug substance. This multi-step synthesis highlights the strategic importance of the Boc protecting group in orchestrating the sequence of bond-forming events.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its enantiomer.

Table 1: Synthesis of Leniolisib Intermediate

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
16-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylateTriethylamine-1204293

Table 2: Boc Deprotection of Leniolisib Intermediate

ReactantReagentsSolventTemperatureTime (h)Yield (%)
Boc-protected Leniolisib precursorDichloromethane/Trifluoroacetic acid-Room Temp.176 (for two steps)

Table 3: One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidines

SubstrateBiocatalystConversion (%)Enantiomeric Excess (%)
N-Boc-3-pyrrolidinoneAmine Transaminase (ATA)up to 90>99

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.).

  • The electrophile (e.g., alkyl halide, 1.1 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or heated as required, and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • The N-Boc protected pyrrolidine derivative (1.0 eq.) is dissolved in an appropriate solvent (e.g., dichloromethane, methanol, or 1,4-dioxane).

  • An excess of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid) is added to the solution.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting ammonium salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the deprotected amine.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

Synthetic_Utility_Workflow cluster_0 Core Reactant cluster_1 Reaction Pathways cluster_2 Intermediate cluster_3 Deprotection cluster_4 Product R-1-Boc-3-aminopyrrolidine R-1-Boc-3-aminopyrrolidine N-Alkylation N-Alkylation R-1-Boc-3-aminopyrrolidine->N-Alkylation Amidation Amidation R-1-Boc-3-aminopyrrolidine->Amidation Reductive_Amination Reductive_Amination R-1-Boc-3-aminopyrrolidine->Reductive_Amination Functionalized_Boc-pyrrolidine Functionalized_Boc-pyrrolidine N-Alkylation->Functionalized_Boc-pyrrolidine Amidation->Functionalized_Boc-pyrrolidine Reductive_Amination->Functionalized_Boc-pyrrolidine Boc_Deprotection Boc_Deprotection Functionalized_Boc-pyrrolidine->Boc_Deprotection Chiral_Product Chiral_Product Boc_Deprotection->Chiral_Product Leniolisib_Synthesis_Workflow Start S-1-Boc-3-aminopyrrolidine Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Benzyl Deprotection Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Second Coupling Intermediate2->Step3 Intermediate3 Boc-Leniolisib Precursor Step3->Intermediate3 Step4 Boc Deprotection & Acylation Intermediate3->Step4 End Leniolisib Step4->End

References

The Indispensable Scaffold: A Technical Guide to Chiral Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in modern pharmaceutical science.[1][2][3] Its prevalence is underscored by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[2][4][5] The true power of this scaffold in drug design, however, is most profoundly realized in its chiral forms. The stereochemistry of the pyrrolidine ring's carbon atoms allows for a precise three-dimensional arrangement of substituents, which is critical for selective and potent interactions with biological targets like enzymes and receptors.[2][6]

This guide provides an in-depth exploration of chiral pyrrolidines, covering their asymmetric synthesis, diverse pharmacological applications, and their role as foundational building blocks for numerous therapeutics. We will delve into specific examples of pyrrolidine-containing drugs, their mechanisms of action, and present detailed experimental protocols and quantitative data to offer a comprehensive resource for professionals in drug discovery and development.

The Strategic Importance of Chirality and the Pyrrolidine Ring

The significance of the pyrrolidine scaffold is amplified by the stereogenicity of its carbon atoms, allowing for up to 16 different stereoisomers for a fully substituted ring.[2] This stereochemical diversity is a powerful tool for medicinal chemists. The specific spatial orientation of functional groups can dramatically alter a molecule's biological activity, with different enantiomers often exhibiting vastly different potency, selectivity, and even toxicity profiles.[2] The non-planar, puckered conformation of the saturated pyrrolidine ring, a property known as "pseudorotation," provides an enhanced three-dimensional coverage that is advantageous for exploring pharmacophore space compared to its flat, aromatic counterpart, pyrrole.[2][7]

The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized starting material for the synthesis of a vast array of chiral pyrrolidine derivatives, making it a cornerstone in asymmetric synthesis.[2][8]

Asymmetric Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous sophisticated asymmetric synthetic methodologies. These strategies are crucial for accessing specific stereoisomers required for potent and selective drug candidates.

Common Synthetic Strategies Include:

  • From the Chiral Pool: Utilizing readily available chiral starting materials, most notably (S)-proline and (S)-4-hydroxyproline, to introduce a pre-existing stereocenter from which further stereochemistry can be controlled.[9][10]

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring with high stereocontrol by reacting azomethine ylides with various dipolarophiles, catalyzed by chiral metal complexes.[11]

  • Organocatalysis: The use of small chiral organic molecules, often proline derivatives themselves, to catalyze enantioselective reactions for building the pyrrolidine core.[12][13] This approach avoids the use of metal catalysts.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, applied to sulfinimine-derived 3-oxo pyrrolidine phosphonates, provides a robust method for the asymmetric synthesis of highly functionalized cis-2,5-disubstituted pyrrolidines.[14][15][16]

  • Biocatalysis: Engineered enzymes, such as P450 variants, can catalyze intramolecular C(sp³)–H amination from simple azide precursors to form chiral pyrrolidines with high efficiency and selectivity.[17]

Below is a generalized workflow for the asymmetric synthesis of a chiral pyrrolidine derivative, illustrating a common multi-step process.

G A Chiral Precursor (e.g., L-Proline) B Protection of Functional Groups A->B C Ring Modification or Side Chain Introduction B->C D Key Stereoselective Reaction (e.g., Asymmetric Alkylation, Cycloaddition) C->D E Further Functionalization D->E F Deprotection E->F G Final Chiral Pyrrolidine Derivative F->G

Caption: General workflow for asymmetric pyrrolidine synthesis.

Experimental Protocols

Example Protocol: Asymmetric "Clip-Cycle" Synthesis of 3,3-Disubstituted Pyrrolidines

This method, developed for synthesizing important scaffolds in drug discovery, involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[4][18]

Step 1: Alkene Metathesis ("Clipping")

  • To a solution of a Cbz-protected bis-homoallylic amine (1.0 equiv) and a thioacrylate (1.2 equiv) in anhydrous dichloromethane (DCM), Grubbs' second-generation catalyst (5 mol%) is added.

  • The reaction mixture is stirred at 40 °C for 12-16 hours under an inert atmosphere.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the metathesis product.

Step 2: Enantioselective Intramolecular aza-Michael Cyclization ("Cycling")

  • The metathesis product (1.0 equiv) is dissolved in toluene.

  • A chiral phosphoric acid catalyst, such as (R)-TRIP (10 mol%), is added to the solution.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the enantioenriched substituted pyrrolidine.[4]

Note: Enantiomeric ratios are typically determined by chiral stationary-phase HPLC.[18] This protocol provides direct access to substituted pyrrolidine products in high enantiomeric excesses.[4]

Pharmacological Landscape of Pyrrolidine-Based Drugs

The structural and stereochemical attributes of chiral pyrrolidines make them suitable for interacting with a wide array of biological targets, leading to their application across numerous therapeutic areas.[1]

Table 1: Representative FDA-Approved Drugs Featuring a Chiral Pyrrolidine Scaffold

Drug NameTherapeutic AreaMechanism of Action (Primary Target)
Captopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor[1][19]
Enalapril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor[1]
Lisinopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor[19]
Levetiracetam AnticonvulsantBinds to Synaptic Vesicle Glycoprotein 2A (SV2A)[5]
Aniracetam Nootropic (Anti-Alzheimer)Positive Allosteric Modulator of AMPA Receptors[1]
Clindamycin AntibacterialInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1]
Telaprevir Antiviral (Hepatitis C)NS3/4A Serine Protease Inhibitor[20]
Daridorexant InsomniaDual Orexin Receptor Antagonist[1][21]
Nirmatrelvir Antiviral (COVID-19)SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor[21][22]
Vildagliptin AntidiabeticDipeptidyl Peptidase-4 (DPP-4) Inhibitor[10]

Mechanism of Action: A Closer Look at Pyrrolidine-Based ACE Inhibitors

The development of Captopril, the first ACE inhibitor, was a landmark achievement in rational drug design and showcases the therapeutic potential of the pyrrolidine scaffold.[19] ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. They act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The RAAS Pathway and ACE Inhibition:

  • Renin Release: The kidney releases the enzyme renin in response to low blood pressure.

  • Angiotensin I Formation: Renin cleaves angiotensinogen (produced by the liver) to form the inactive decapeptide, Angiotensin I.

  • Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE) cleaves two amino acids from Angiotensin I to form the potent octapeptide, Angiotensin II.

  • Physiological Effects of Angiotensin II: Angiotensin II is a powerful vasoconstrictor (narrows blood vessels) and stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention. Both actions lead to an increase in blood pressure.

Pyrrolidine-based drugs like Captopril and Enalapril are designed to mimic the peptide substrate of ACE. The proline moiety of these drugs fits perfectly into the active site of the enzyme, inhibiting it from converting Angiotensin I to Angiotensin II. This leads to vasodilation and reduced water retention, ultimately lowering blood pressure.

G cluster_0 RAAS Pathway cluster_1 Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Inhibitor Pyrrolidine ACE Inhibitor (e.g., Captopril) Inhibitor->ACE Inhibition

Caption: The RAAS pathway and the inhibitory action of pyrrolidine drugs.

Quantitative Analysis of Bioactivity

The precise structure of a chiral pyrrolidine derivative directly impacts its binding affinity and inhibitory potency. Quantitative data, such as IC₅₀ values, are essential for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Table 2: Selected Quantitative Data for Chiral Pyrrolidine Derivatives

Compound ClassTargetRepresentative CompoundBioactivity (IC₅₀)Reference
Anticancer CXCR4 ReceptorCompound 26 (pyrrolidine-piperazine-pyrimidine derivative)79 nM (binding affinity)[1]
Anticancer MCF-7 & HeLa CellsThiophen-containing pyrrolidine derivative (37e)17 µM (MCF-7), 19 µM (HeLa)[2]
nNOS Inhibitor Neuronal Nitric Oxide Synthase (nNOS)Compound 1b (gem-difluorinated pyrrolidine)Potent and highly selective (specific value not stated)[23]
nNOS Inhibitor Neuronal Nitric Oxide Synthase (nNOS)Compound 8c (monofluoro methylene derivative)Increased potency for rat nNOS vs. compound 1b[23]

Future Directions and Conclusion

The exploration of chiral pyrrolidines in drug discovery is far from complete. Current research is focused on developing novel synthetic methods to access more complex and diverse scaffolds.[11][14] There is a growing trend in designing proline analogues with unique properties, such as fluoroprolines and bicyclic prolines, to fine-tune the physicochemical and pharmacological profiles of drug candidates.[21][24] Furthermore, the pyrrolidine scaffold is being leveraged to create multi-target agents designed to tackle complex multifactorial conditions like neurodegenerative diseases, including Alzheimer's.[25]

References

Spectroscopic Analysis of (R)-1-Boc-3-aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-3-aminopyrrolidine, a key chiral building block in pharmaceutical and medicinal chemistry. The document presents available and estimated data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Introduction

This compound, also known as tert-butyl (R)-3-aminopyrrolidine-1-carboxylate, is a versatile synthetic intermediate widely used in the development of novel therapeutics. Its stereochemistry and the presence of a readily cleavable Boc protecting group make it an invaluable component in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this reagent in drug discovery and development workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.33-3.49m3HPyrrolidine CH, CH2
3.27-3.32m1HPyrrolidine CH2
2.95-3.03m1HPyrrolidine CH2
1.98-2.08m1HPyrrolidine CH2
1.63-1.70m1HPyrrolidine CH2
1.41s9HBoc (C(CH3)3)

Solvent: CDCl3, Frequency: 600 MHz[1]

Table 2: Estimated 13C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~154Boc (C=O)
~79Boc (C(CH3)3)
~50Pyrrolidine C-N (adjacent to Boc)
~47Pyrrolidine C-N (adjacent to amine)
~45Pyrrolidine CH2
~33Pyrrolidine CH2
~28Boc (C(CH3)3)

Note: These are estimated values based on typical chemical shifts for Boc-protected amines and pyrrolidine rings.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is available from commercial suppliers, though specific peak values are not always detailed in publicly accessible data.[2] The expected characteristic absorption bands are presented in Table 3.

Table 3: Estimated Infrared (IR) Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
~3350Medium, BroadN-H Stretch (amine)
~2970StrongC-H Stretch (aliphatic)
~1690StrongC=O Stretch (Boc carbamate)
~1590MediumN-H Bend (amine)
~1400StrongC-N Stretch (carbamate)
~1170StrongC-O Stretch (carbamate)

Note: These are estimated values based on characteristic functional group frequencies for Boc-protected amines.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zIonMethod
131.20[M-55]+ESI

Note: The [M-55]+ ion corresponds to the loss of the tert-butyl group.[1] The expected molecular ion [M+H]+ would be approximately m/z 187.2.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm-1).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M+H]+) and any characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place Neat Sample on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR Acquisition) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI Acquisition) MS_Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For mission-critical applications, it is recommended to acquire and interpret full spectroscopic data on the specific batch of the compound being used.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-aminopyrrolidine is a valuable chiral building block widely utilized in the synthesis of complex pharmaceutical intermediates. Its stereochemistry and the presence of a protected amine on the pyrrolidine ring make it an essential component in the development of a variety of therapeutic agents, including kinase inhibitors and antiviral compounds. The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of a range of pharmaceutical intermediates. Its primary amine offers a nucleophilic center for various coupling reactions, while the chiral pyrrolidine scaffold is a common motif in many biologically active molecules. Notable applications include its use in the synthesis of Janus kinase (JAK) inhibitors and HIV protease inhibitors.[1][2][3][4]

Janus Kinase (JAK) Inhibitors: This class of drugs is used in the treatment of autoimmune diseases like rheumatoid arthritis. This compound is a key component in the synthesis of the core structures of drugs such as Tofacitinib and Baricitinib.[5][6] The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction where the primary amine of this compound displaces a leaving group on a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7]

HIV Protease Inhibitors: The pyrrolidine scaffold is a common feature in the design of HIV protease inhibitors.[1][2][8] this compound can be elaborated through acylation and other coupling reactions to create complex peptidomimetic structures that effectively bind to the active site of the HIV protease enzyme.[1][8]

Summary of Key Synthetic Transformations and Yields

The following table summarizes common synthetic transformations performed on this compound to generate pharmaceutical intermediates, along with typical reported yields.

TransformationReagent/ElectrophileProductTypical Yield (%)
AcylationAcetic AnhydrideN-((3R)-1-Boc-pyrrolidin-3-yl)acetamide>95
SulfonylationMethanesulfonyl Chloridetert-butyl (R)-3-(methylsulfonamido)pyrrolidine-1-carboxylate~90
Reductive AminationBenzaldehydetert-butyl (R)-3-(benzylamino)pyrrolidine-1-carboxylate85-95
Nucleophilic Aromatic Substitution (SNAr)4-chloro-7H-pyrrolo[2,3-d]pyrimidinetert-butyl (R)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate80-90

Experimental Protocols

General Synthesis of this compound

A common route to this compound involves the reduction of an azide precursor.

Protocol: A mixture of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (1.0 eq) and 10% Palladium on carbon (Pd/C) (0.1 eq by weight) in methanol is stirred under a hydrogen atmosphere at room temperature for 12 hours. Upon completion of the reaction, the catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to afford tert-butyl (R)-3-aminopyrrolidine-1-carboxylate as a colorless liquid. The product is typically used in the next step without further purification.[9]

G start (R)-3-Azido-1-Boc-pyrrolidine reagents H2, 10% Pd/C Methanol, RT, 12h start->reagents product This compound reagents->product caption Synthesis of this compound

Caption: Synthesis of this compound.

Acylation: Synthesis of N-((3R)-1-Boc-pyrrolidin-3-yl)acetamide

Protocol: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, acetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

G start This compound reagents Acetic Anhydride, Et3N DCM, 0°C to RT, 2h start->reagents product N-((3R)-1-Boc-pyrrolidin-3-yl)acetamide reagents->product caption Acylation of this compound

Caption: Acylation of this compound.

Reductive Amination: Synthesis of tert-butyl (R)-3-(benzylamino)pyrrolidine-1-carboxylate

Protocol: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol, the mixture is stirred for 5 minutes. Sodium borohydride (1.0 eq) is then added portion-wise. The reaction progress is monitored by TLC. After completion, water is added, and the reaction mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and evaporated to give the product.[10]

G start This compound reagents Benzaldehyde, NaBH4 Methanol, RT start->reagents product tert-butyl (R)-3-(benzylamino)pyrrolidine-1-carboxylate reagents->product caption Reductive Amination Protocol G start This compound reagents 4-chloro-7H-pyrrolo[2,3-d]pyrimidine K2CO3, Water, 95-105°C start->reagents product Tofacitinib Intermediate reagents->product caption SNAr for Tofacitinib Intermediate G A This compound B Coupling Reaction (e.g., Acylation, SNAr, Reductive Amination) A->B C Functionalized Intermediate B->C D Further Synthetic Modifications C->D E Advanced Intermediate D->E F Deprotection E->F G Final API F->G caption General Synthetic Workflow

References

Application Notes: (R)-1-Boc-3-aminopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Boc-3-aminopyrrolidine is a versatile chiral building block of significant importance in modern organic and medicinal chemistry. Its rigid five-membered ring structure, combined with a stereodefined amino group and a stable Boc-protecting group, makes it an ideal starting material for the synthesis of complex, high-value chiral molecules. This C₂-symmetric scaffold is a privileged motif found in numerous biologically active compounds and serves as a crucial precursor for the development of chiral ligands and organocatalysts. Its application spans the synthesis of enzyme inhibitors, receptor antagonists, and other pharmacologically relevant agents, where precise stereochemical control is paramount for efficacy and safety.

Core Applications in Asymmetric Synthesis

The utility of this compound can be categorized into three primary roles in asymmetric synthesis: as a chiral scaffold for bioactive molecules, as a precursor to chiral ligands and catalysts, and in biocatalytic resolutions.

  • Chiral Building Block for Bioactive Molecules: The pyrrolidine ring is a core component of many FDA-approved drugs. This compound provides a reliable method for introducing the necessary chirality into the final drug structure. Key examples include its use in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes and non-imidazole Histamine H₃ (H₃) receptor antagonists for neurological disorders.

  • Enzymatic Kinetic Resolution: While the target molecule is already chiral, racemic N-Boc-3-aminopyrrolidine can be efficiently resolved using enzymes to yield the enantiopure (R)- or (S)-enantiomer. This biocatalytic approach offers a green and highly selective alternative to classical resolution methods.

  • Precursor for Chiral Ligands: The amino group serves as a handle for further functionalization, allowing for the synthesis of novel chiral P,N-ligands (phosphine-aminopyrrolidine type). These ligands are valuable in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling, where they create a chiral environment around the metal center to induce high enantioselectivity.

G cluster_input Starting Material cluster_applications Applications in Asymmetric Synthesis cluster_products Final Products / Intermediates A This compound B Chiral Building Block A->B Coupling Reactions C Enzymatic Resolution Precursor (for racemic mixture) A->C Used as racemate D Chiral Ligand Precursor A->D Functionalization (e.g., with Ph₂PCl) P1 DPP-IV Inhibitors B->P1 P2 Histamine H3 Antagonists B->P2 P3 Enantiopure (S)-1-Boc-3-aminopyrrolidine C->P3 ω-Transaminase P4 Chiral P,N-Phosphine Ligands D->P4

Figure 1. Key roles of this compound in asymmetric synthesis.

Experimental Protocols and Data

Protocol 1: Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor Core

This protocol describes the coupling of this compound with a carboxylic acid backbone common in DPP-IV inhibitors, followed by deprotection. This is a representative procedure for synthesizing analogues of drugs like Alogliptin, which utilize a related chiral amine.

G start Start Materials (this compound, Carboxylic Acid) step1 Amide Coupling (EDC, HOBt, DIPEA in DCM) start->step1 step2 Reaction Monitoring (TLC/LC-MS) step1->step2 step3 Aqueous Work-up (Wash with aq. NaHCO₃, brine) step2->step3 Reaction Complete step4 Purification 1 (Flash Chromatography) step3->step4 step5 Boc Deprotection (TFA or HCl in Dioxane) step4->step5 Purified Intermediate step6 Solvent Removal (Rotary Evaporation) step5->step6 end Final Product (Chiral Amine Salt) step6->end

Figure 2. Workflow for the synthesis of a DPP-IV inhibitor core.

Methodology:

  • Reagent Preparation: To a solution of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at 0 °C for 20 minutes.

  • Coupling Reaction: Add this compound (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected coupled product.

  • Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or diethyl ether to yield the final amine product as a TFA salt.

Data Summary (Representative):

StepProductYield (%)Purity (HPLC)
CouplingBoc-protected intermediate85-95%>98%
DeprotectionFinal Amine Salt>95% (quantitative)>99%

Note: Yields are representative and may vary based on the specific carboxylic acid used.

Protocol 2: Enzymatic Kinetic Resolution of (±)-N-Boc-3-aminopyrrolidine

This protocol is based on the work by Höhne, Robins, and Bornscheuer, who demonstrated a highly efficient kinetic resolution using an ω-transaminase.[1] The (S)-enantiomer is selectively converted to the corresponding ketone, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution of 100 mM Tris-HCl (pH 7.5).

  • Reagent Addition: To the buffer, add racemic N-Boc-3-aminopyrrolidine (10 mM), sodium pyruvate (1.2 eq, 12 mM) as the amine acceptor, and pyridoxal 5'-phosphate (PLP, 1 mM) as the cofactor.

  • Enzyme Addition: Initiate the reaction by adding the ω-transaminase from Alcaligenes denitrificans (Ade-TA) or a similar (S)-selective transaminase (e.g., 5-10 mg/mL).

  • Reaction Conditions: Incubate the mixture at 30 °C with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine conversion and the enantiomeric excess (e.e.) of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the starting material.

  • Work-up and Isolation: Once 50% conversion is reached, quench the reaction by adding an equal volume of 1 M NaOH solution to raise the pH > 11. Extract the unreacted this compound with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.

Data Summary (Höhne et al., 2008):

SubstrateEnzymeConversion (%)e.e. of (R)-Amine (%)
(±)-N-Boc-3-aminopyrrolidineω-Transaminase~50%>99%
Protocol 3: Synthesis of a Non-Imidazole Histamine H₃ Receptor Antagonist

This protocol is adapted from the work of Vasudevan et al. and describes the acylation of the deprotected (R)-3-aminopyrrolidine to form a potent H₃ antagonist.[2]

Methodology:

  • Boc Deprotection: Dissolve this compound (1.0 eq) in 4 M HCl in 1,4-dioxane. Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain (R)-3-aminopyrrolidine dihydrochloride salt.

  • Acylation Reaction: Suspend the (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) and 4-(4-chlorophenoxy)butanoic acid (1.05 eq) in anhydrous DCM.

  • Coupling Agent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq) at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Dilute the reaction mixture with DCM and wash with 1 M NaOH solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography (Silica gel, DCM/Methanol gradient) to afford the final antagonist.

Data Summary (Vasudevan et al., 2002, representative compound):

Compound IDStructureYield (%)H₃ Receptor Affinity (Ki, nM)
A-349821N-((R)-pyrrolidin-3-yl)-4-(4-chlorophenoxy)butanamide~60%1.2

Biological Pathway: Histamine H₃ Receptor Signaling

Histamine H₃ receptors are G-protein coupled receptors (GPCRs) primarily located in the central nervous system. They act as presynaptic autoreceptors, meaning their activation by histamine inhibits the synthesis and release of histamine itself. They also act as heteroreceptors, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. By antagonizing (blocking) the H₃ receptor, the synthesized compounds prevent this negative feedback, leading to increased neurotransmitter release, which is a therapeutic strategy for conditions like ADHD, Alzheimer's disease, and narcolepsy.

cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention cluster_outcome Therapeutic Outcome H Histamine H3R H3 Receptor H->H3R Binds AC Adenylate Cyclase H3R->AC Inhibits (via Gi) NT_Release Increased Neurotransmitter Release (Histamine, ACh, etc.) H3R->NT_Release Leads to cAMP cAMP ↓ AC->cAMP Release Histamine Release ↓ cAMP->Release Antagonist H3 Antagonist (from this compound) Antagonist->H3R Blocks

Figure 3. Mechanism of action for H₃ receptor antagonists.

References

Application Note: Experimental Procedure for Boc Deprotection of (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of (R)-1-Boc-3-aminopyrrolidine to yield (R)-3-aminopyrrolidine, a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[2] Two common and effective methods are presented: cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in 1,4-dioxane.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups in the molecule.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

  • This compound (CAS: 147081-49-0)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield (R)-3-aminopyrrolidine.

Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

Materials:

  • This compound (CAS: 147081-49-0)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution (5-10 eq HCl).

  • Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.[5]

  • Upon completion, the product, (R)-3-aminopyrrolidine dihydrochloride (CAS: 116183-81-4), often precipitates as a white solid.[6]

  • Collect the solid by filtration and wash with diethyl ether.

  • Dry the solid under vacuum to obtain the pure dihydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.

Data Presentation

The following table summarizes typical quantitative data for the Boc deprotection of aminopyrrolidine derivatives based on literature precedents. Actual results may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneReference
Substrate This compoundThis compound
Reagent Trifluoroacetic acid4M HCl in 1,4-dioxane[4][5]
Solvent Dichloromethane1,4-Dioxane[4][5]
Equivalents of Acid 5 - 10 eq5 - 10 eq[4][5]
Temperature 0 °C to Room TemperatureRoom Temperature[4][5]
Reaction Time 1 - 4 hours1 - 4 hours[4][5]
Typical Yield >90%>90% (as HCl salt)[7]
Product Form Free amineDihydrochloride salt[6]

Experimental Workflow

The general workflow for the Boc deprotection of this compound is illustrated below.

experimental_workflow start Start: this compound dissolve Dissolve in Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up monitor->workup tfa_workup TFA Work-up: 1. Evaporate solvent 2. Neutralize with NaHCO3 3. Extract with organic solvent 4. Dry and concentrate workup->tfa_workup TFA hcl_workup HCl Work-up: 1. Filter precipitate 2. Wash with ether 3. Dry under vacuum workup->hcl_workup HCl end_free_amine End: (R)-3-aminopyrrolidine (Free Amine) tfa_workup->end_free_amine end_hcl_salt End: (R)-3-aminopyrrolidine·2HCl (Dihydrochloride Salt) hcl_workup->end_hcl_salt

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-aminopyrrolidine is a valuable chiral building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of complex molecules, including potent kinase inhibitors.[1][2][3] Its bifunctional nature, featuring a Boc-protected secondary amine within the pyrrolidine ring and a primary amine at the 3-position, allows for a variety of selective coupling reactions. This document provides detailed application notes and experimental protocols for three key coupling reactions involving this compound: amide bond formation, urea synthesis, and reductive amination.

Amide Bond Formation

Amide bond formation is one of the most common transformations in pharmaceutical synthesis.[4] The primary amine of this compound readily couples with carboxylic acids using standard coupling reagents to form stable amide linkages. This reaction is fundamental in constructing the core scaffolds of many targeted therapies.

General Reaction Scheme:
Key Coupling Reagents and Conditions

A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) being common choices due to their efficiency and ability to minimize racemization.[4]

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
HATU DIPEADMF235>90
EDC/HOBt DIPEACH₃CN2312-1670-95

Note: Yields are highly dependent on the specific carboxylic acid substrate.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 5 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Experimental Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Dissolve Carboxylic Acid (1.0 eq), This compound (1.1 eq), and DIPEA (3.0 eq) in DMF add_hatu Add HATU (1.2 eq) reactants->add_hatu Stir 10 min stir Stir at RT for 5h add_hatu->stir dilute Dilute with EtOAc stir->dilute wash Wash with NaHCO₃ (aq) and Brine dilute->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Silica Gel Chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Urea Formation

This compound can be converted to urea derivatives through reaction with isocyanates or by a one-pot synthesis from the Boc-protected amine itself.[5][6] These urea-containing molecules are prevalent in various classes of therapeutic agents, including kinase inhibitors.[7]

General Reaction Scheme (with Isocyanate):
Reaction Conditions for Urea Formation

The reaction of the primary amine with an isocyanate is typically a straightforward nucleophilic addition. For one-pot syntheses from the Boc-protected amine, in-situ generation of an isocyanate intermediate is required.[5]

ReactantReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Isocyanate -Acetone or DCM25-403-4>90
Boc-Amine (One-Pot) 2-chloropyridine, Tf₂ODCM0 to RT1-280-95

Note: Yields are dependent on the specific isocyanate or coupling partner.

Detailed Experimental Protocol: Reaction with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and a generic isocyanate.

Materials:

  • This compound

  • Isocyanate of interest

  • Acetone or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in acetone or DCM in a round-bottom flask.

  • To the stirred solution, add the isocyanate (1.05 eq) dropwise, ensuring the temperature does not exceed 40 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel chromatography.

Signaling Pathway for Urea Formation

G Amine This compound (Nucleophile) Intermediate Intermediate Adduct Amine->Intermediate Nucleophilic Attack Isocyanate R-N=C=O (Electrophile) Isocyanate->Intermediate Urea Final Urea Product Intermediate->Urea Proton Transfer

Caption: Nucleophilic addition pathway for urea formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups to the primary amine of this compound.[8] This reaction typically proceeds in a one-pot fashion where an aldehyde or ketone reacts with the amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9]

General Reaction Scheme:
Reaction Conditions for Reductive Amination

Sodium triacetoxyborohydride is the reagent of choice as it is selective for the reduction of the intermediate iminium ion over the starting carbonyl compound and is effective under mildly acidic conditions which catalyze imine formation.[8][10]

Carbonyl SubstrateReducing AgentSolventCatalystTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Aldehyde NaBH(OAc)₃DCE or THFAcetic Acid (optional)231-385-96
Ketone NaBH(OAc)₃DCE or THFAcetic Acid233-1280-95

Note: DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran. Yields are dependent on the specific carbonyl substrate.

Detailed Experimental Protocol: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of this compound with a generic aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE or THF.

  • If the amine salt is used, add a base like triethylamine (1.0 eq) to liberate the free amine. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Relationship in Reductive Amination

G cluster_reactants Reactants cluster_reagents Reagents Amine This compound Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine + H₂O Product N-Alkylated Product Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction

Caption: Key steps in the one-pot reductive amination process.

References

Application of (R)-1-Boc-3-aminopyrrolidine in Neuroscience Research: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-aminopyrrolidine serves as a crucial chiral building block in the synthesis of a diverse range of neurologically active compounds. Its pyrrolidine scaffold is a key structural motif in the development of novel therapeutics and diagnostic agents for various neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound-derived compounds in neuroscience research.

The versatility of the this compound scaffold allows for its incorporation into molecules targeting a variety of central nervous system (CNS) pathways. Key areas of application include the development of inhibitors for enzymes implicated in neurodegenerative diseases, ligands for receptors involved in neurotransmission, and probes for advanced neuroimaging techniques.

Application in Alzheimer's Disease Research: Butyrylcholinesterase (BChE) Inhibitors

Derivatives of this compound have been synthesized and investigated as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a significant role in the progression of Alzheimer's disease.[1]

Quantitative Data: BChE Inhibitory Activity

The inhibitory potency of synthesized compounds is typically determined using the Ellman's method and expressed as the half-maximal inhibitory concentration (IC50).[1][2]

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4 BChE8.3EserineNot specified in source
Ethopropazine HCl BChE1.70 ± 0.53--
Physostigmine BChE0.0344 ± 0.0147--

Table 1: Inhibitory activity of representative compounds against Butyrylcholinesterase (BChE). Data is compiled from various studies for illustrative purposes.[1][2]

Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the in vitro determination of BChE inhibitory activity.[1][3]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of Tris-HCl buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of BChE solution (0.22 U/mL).

  • Pre-incubate the mixture for 20 minutes at 37°C.

  • Add 10 µL of DTNB (0.35 mM) to each well.

  • Initiate the reaction by adding 10 µL of BTCI (0.5 mM).

  • Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

G cluster_workflow Workflow for BChE Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Loading (Buffer, Inhibitor, Enzyme) prep->plate preincubate Pre-incubation (20 min, 37°C) plate->preincubate reagents Add DTNB and Substrate (BTCI) preincubate->reagents measure Measure Absorbance (412 nm) reagents->measure analyze Data Analysis (Calculate IC50) measure->analyze

BChE Inhibition Assay Workflow

Application in Neuroimaging: Sigma-1 Receptor PET Ligands

The pyrrolidine scaffold derived from this compound is a valuable component in the design of novel ligands for the sigma-1 (σ1) receptor. These ligands can be radiolabeled and used as Positron Emission Tomography (PET) tracers for in vivo imaging of σ1 receptor distribution and density in the brain, which is relevant for studying various neurological disorders.[4][5]

Quantitative Data: Sigma-1 Receptor Binding Affinity

The binding affinity of novel ligands for the σ1 receptor is determined through radioligand binding assays.[5][6]

LigandRadioligandKi (nM)Bmax (fmol/mg protein)
Test Compound X [³H]-(+)-PentazocineUser to input dataUser to input data
Haloperidol [³H]-(+)-Pentazocine3.4-

Table 2: Binding affinity (Ki) and receptor density (Bmax) for the Sigma-1 receptor. Data for Haloperidol is provided for reference.[5]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes the determination of binding affinity (Ki) of a test compound for the σ1 receptor using a competitive binding assay.[4][5]

Materials:

  • Guinea pig liver membranes (source of σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare guinea pig liver membrane homogenates.

  • In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound in Tris-HCl buffer.

  • For determining non-specific binding, a separate set of tubes is prepared with an excess of haloperidol.

  • Incubate the tubes at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Workflow for Sigma-1 Receptor Binding Assay prep Prepare Membrane Homogenate mix Incubate Membrane with Radioligand & Test Compound prep->mix filter Rapid Filtration mix->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze

Sigma-1 Receptor Binding Assay Workflow

Application in Neuroprotection Studies

Derivatives of this compound have been evaluated for their neuroprotective effects in various in vitro models of neuronal damage.[7][8][9]

Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[7][10][11]

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compound

  • Glutamate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed neurons in a 96-well plate and allow them to adhere and grow.

  • Pre-treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause cell death (e.g., 50 µM).

  • Include control groups: untreated cells, cells treated with glutamate only, and cells treated with the test compound only.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

G cluster_pathway Glutamate-Induced Excitotoxicity Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS Increased ROS Production Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis/ Neuronal Death ROS->Apoptosis Neuroprotective_Compound Neuroprotective Compound (Pyrrolidine Derivative) Neuroprotective_Compound->NMDA_R Inhibition

Mechanism of Neuroprotection

Conclusion

This compound is a foundational molecule in the medicinal chemist's toolkit for neuroscience research. Its utility in the synthesis of compounds targeting key pathological mechanisms in Alzheimer's disease, and for the development of advanced neuroimaging agents, highlights its significance. The protocols and data presented herein provide a framework for researchers to explore the vast potential of this compound-derived molecules in the quest for novel treatments and diagnostic tools for neurological disorders.

References

Application Notes and Protocols for Chiral Resolution of 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceutical compounds. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Therefore, obtaining enantiomerically pure forms is a key step in drug development. This document provides detailed application notes and protocols for three primary techniques used for the chiral resolution of 3-aminopyrrolidine derivatives: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Resolution

Application Notes

Advantages:

  • Scalable to industrial quantities.

  • Cost-effective compared to large-scale chromatography.

  • Well-established and robust methodology.

Disadvantages:

  • The theoretical maximum yield for the desired enantiomer is 50%.

  • Requires screening of resolving agents and solvents, which can be time-consuming.[3]

  • Success is not guaranteed and is difficult to predict.[3]

Mandatory Visualization

diastereomeric_resolution cluster_start Reactants start Racemic 3-Aminopyrrolidine Derivative mix Formation of Diastereomeric Salts agent Chiral Resolving Agent (e.g., Tartaric Acid) solvent Solvent (e.g., Methanol) crystallize Fractional Crystallization mix->crystallize Cooling filter Filtration crystallize->filter less_soluble Less Soluble Diastereomeric Salt (Crystals) filter->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filter->more_soluble Liquid base1 Liberation (Base Addition) less_soluble->base1 base2 Liberation (Base Addition) more_soluble->base2 enant1 Enantiomer 1 (Pure) base1->enant1 enant2 Enantiomer 2 (Recovered) base2->enant2

Workflow for Diastereomeric Salt Resolution.
Experimental Protocol

This protocol is adapted from established methods for 3-aminopyrrolidine and analogous amines.[1][4]

  • Salt Formation:

    • Dissolve one equivalent of the racemic 3-aminopyrrolidine derivative (e.g., N-Boc-3-aminopyrrolidine) in a suitable solvent such as methanol, ethanol, or water.[1][4]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid or (S)-2-methoxy-2-phenylacetic acid) in the same solvent.[1][4]

    • Add the resolving agent solution to the amine solution. Gentle heating may be applied to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • To maximize crystal formation, the solution can be further cooled in an ice bath or refrigerator.[4]

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[4]

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt crystals in water.

    • Add a base, such as 1 M sodium hydroxide (NaOH), dropwise until the pH is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.[4][7]

    • Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by converting a small sample to a diastereomeric derivative (e.g., with Mosher's acid) for NMR analysis.

Data Presentation
Resolving AgentSubstrateSolventYield (%)Diastereomeric Excess (de%) / Enantiomeric Excess (ee%)Reference
(S)-2-methoxy-2-phenylacetic acid(RS)-3-aminopyrrolidineWater (with HCl and NaCl)44%98% de[1]
(+)-Tartaric AcidRacemic N-Boc-pyrrolidine-3,4-diamineMethanol/Ethyl AcetateN/AN/A[4]
(+)-Mandelic AcidRacemic N-Boc-pyrrolidine-3,4-diamineMethanol/EthanolN/AN/A[4]

Note: Data for this specific substrate is presented as a methodological example; specific yield and ee% values require experimental optimization.

Enzymatic Kinetic Resolution

Application Notes

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases or proteases, to differentiate between enantiomers.[8] In this process, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate at a much higher rate than the other. For amines, this reaction is often an acylation. The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer in its acylated form and the other in its original, unreacted form.[4] These two compounds, having different chemical properties, can then be easily separated. Immobilized enzymes, such as Candida antarctica lipase B (CALB, sold as Novozym 435), are widely used due to their stability and ease of removal from the reaction mixture.[4]

Advantages:

  • High enantioselectivity, often yielding products with >95% ee.[9]

  • Mild and environmentally friendly reaction conditions.

  • Broad substrate scope for many enzymes.

Disadvantages:

  • The theoretical maximum yield for a single enantiomer is 50%.

  • Requires screening for a suitable enzyme and reaction conditions.

  • Can be slower than chemical methods.

Mandatory Visualization

enzymatic_resolution cluster_start Reactants start Racemic 3-Aminopyrrolidine Derivative react Enzymatic Acylation (~50% Conversion) acyl Acyl Donor (e.g., Ethyl Acetate) enzyme Immobilized Lipase (e.g., CALB) mixture Mixture of: (R)-Amine (S)-Acylated Amine react->mixture separate Chromatographic Separation mixture->separate unreacted Unreacted (R)-Enantiomer separate->unreacted reacted Acylated (S)-Enantiomer separate->reacted enant1 Enantiomer 1 (Pure) unreacted->enant1 hydrolysis Hydrolysis or Deprotection reacted->hydrolysis enant2 Enantiomer 2 (Pure) hydrolysis->enant2 chiral_hplc start Racemic 3-Aminopyrrolidine Derivative injector HPLC Injector start->injector column Chiral Stationary Phase (CSP) Column injector->column Mobile Phase detector Detector (e.g., UV) column->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram collector Fraction Collector detector->collector enant1 Enantiomer 1 (Early Eluting) collector->enant1 enant2 Enantiomer 2 (Late Eluting) collector->enant2

References

One-Pot Synthesis of a Peptidomimetic Scaffold from (R)-1-Boc-3-aminopyrrolidine: Application in the Development of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Boc-3-aminopyrrolidine is a chiral building block of significant interest in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][2] This application note details a representative one-pot, three-component Ugi reaction protocol for the synthesis of a novel peptidomimetic. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.[3] The Ugi reaction is a powerful tool in drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[4][5]

This protocol describes the synthesis of a potential DPP-4 inhibitor by reacting this compound, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a constrained phenylalanine analog), and tert-butyl isocyanide.[6] The resulting molecule combines the chiral pyrrolidine moiety, known to interact with the S2 pocket of DPP-4, with a constrained amino acid scaffold, offering a rigid backbone for further drug design.

Disclaimer: The following protocol is a representative example based on established Ugi reaction principles. While a specific published procedure for this exact combination of reactants was not identified in the available literature, this protocol provides a detailed and scientifically plausible methodology for researchers to develop a specific synthesis.

Application: DPP-4 Inhibition for Type 2 Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.[] The synthesized peptidomimetic is designed to fit into the active site of DPP-4, blocking its enzymatic activity.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates DPP4 DPP-4 Enzyme GLP-1 (active)->DPP4 is degraded by Insulin Release Insulin Release Pancreatic Beta-cells->Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes in peripheral tissues GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) Synthesized Inhibitor Synthesized DPP-4 Inhibitor Synthesized Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 Inhibition.

One-Pot Ugi Reaction: Experimental Workflow

The one-pot synthesis involves the simultaneous reaction of the amine, carboxylic acid, aldehyde (formed in situ from the carboxylic acid and isocyanide), and isocyanide in a suitable solvent. The reaction proceeds through the formation of an iminium intermediate, which is then attacked by the isocyanide and the carboxylate to form the final α-acylamino amide product.

Caption: One-Pot Ugi Synthesis Workflow.

Experimental Protocol

Materials:

  • This compound

  • (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • tert-Butyl isocyanide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq).

  • Add this compound (1.0 eq).

  • Dissolve the solids in anhydrous methanol (0.2 M concentration with respect to the limiting reagent).

  • To the stirred solution, add tert-butyl isocyanide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired peptidomimetic product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data

CompoundMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (mg)
This compound186.251.01.0186.3
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid177.191.01.0177.2
tert-Butyl isocyanide83.131.11.191.4
Product: Peptidomimetic430.56 - - -
Expected Yield (70%)430.56-0.7301.4

Conclusion

This application note provides a detailed, representative protocol for a one-pot Ugi three-component reaction to synthesize a novel peptidomimetic from this compound. This efficient synthetic strategy allows for the rapid generation of complex, drug-like molecules that are promising candidates for DPP-4 inhibition. The described workflow and biological rationale offer a solid foundation for researchers in drug discovery to explore this versatile class of compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of (R)-1-Boc-3-aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-aminopyrrolidine is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds, including antivirals, central nervous system drugs, and oncology treatments.[1] Its pyrrolidine scaffold and the stereochemistry at the C3 position are key features for the biological activity of many drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under mild acidic conditions, making it a versatile intermediate in complex multi-step syntheses.[2][3]

The increasing demand for enantiomerically pure pharmaceuticals has driven the development of robust and scalable synthetic routes to this compound. This document provides detailed application notes and protocols for various scale-up strategies, including chemical and biocatalytic methods. The information is intended to guide researchers and process chemists in selecting and implementing an efficient and scalable synthesis for their specific needs.

Comparative Overview of Synthetic Strategies

Several synthetic routes have been developed for the production of this compound on a larger scale. The choice of a particular route often depends on factors such as cost of starting materials, desired optical purity, scalability, and environmental considerations. Below is a summary of the most common approaches.

Synthetic Strategy Key Intermediate(s) Key Transformation(s) Typical Yield Chiral Purity (ee) Advantages Disadvantages
Route 1: Chemical Synthesis via Azide Reduction (R)-1-Boc-3-azidopyrrolidineCatalytic Hydrogenation>95%[4]>99%High yield and purity.Use of potentially hazardous azide reagents.
Route 2: Chemical Synthesis via Reductive Amination N-Boc-3-pyrrolidinoneAsymmetric Reductive Amination70-85%>98%Avoids the use of azides.May require specialized catalysts for high stereoselectivity.
Route 3: Biocatalytic Synthesis via Transamination N-Boc-3-pyrrolidinoneEnzymatic Transamination>90% conversion[5]>99%[5]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a factor, requires specialized biochemical expertise.

Experimental Protocols

Route 1: Scale-Up Synthesis via Catalytic Hydrogenation of (R)-1-Boc-3-azidopyrrolidine

This route offers high yields and excellent enantiomeric purity. The key step is the reduction of an azide intermediate, which is typically prepared from a corresponding alcohol precursor.

Workflow Diagram:

A (R)-1-Boc-3-hydroxypyrrolidine B Mesylation/ Tosylation A->B MsCl or TsCl, Base C (R)-1-Boc-3-(mesyloxy/tosyloxy)pyrrolidine B->C D Azide Displacement C->D NaN3, DMF E (R)-1-Boc-3-azidopyrrolidine D->E F Catalytic Hydrogenation E->F H2, Pd/C G This compound F->G

Caption: Synthetic workflow for Route 1.

Protocol:

Step 1: Synthesis of (R)-1-Boc-3-azidopyrrolidine

  • Mesylation/Tosylation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 kg, 5.34 mol) and triethylamine (1.1 L, 7.91 mol) in dichloromethane (10 L) at 0 °C, slowly add methanesulfonyl chloride (0.50 L, 6.45 mol). Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with water (5 L) and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated or tosylated intermediate.

  • Azide Displacement: Dissolve the crude intermediate in dimethylformamide (DMF, 8 L). Add sodium azide (0.52 kg, 8.01 mol) and heat the mixture to 80 °C for 12 hours. Cool the reaction to room temperature and pour it into water (20 L). Extract the product with ethyl acetate (3 x 8 L). Wash the combined organic layers with brine (4 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain (R)-1-Boc-3-azidopyrrolidine.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve (R)-1-Boc-3-azidopyrrolidine (1.0 kg, 4.71 mol) in methanol (10 L) in a suitable hydrogenation reactor.

  • Add 10% palladium on carbon (Pd/C, 100 g, 10% w/w) to the solution.[4]

  • Pressurize the reactor with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 L).

  • Concentrate the filtrate under reduced pressure to afford this compound as a colorless to pale yellow oil. The product is often of high purity and may not require further purification.

Quantitative Data for Route 1:

Parameter Value
Starting Material (R)-1-Boc-3-azidopyrrolidine
Scale 1.0 kg
Catalyst 10% Pd/C[4]
Catalyst Loading 10% w/w[4]
Solvent Methanol[4]
Hydrogen Pressure 50 psi
Reaction Time 12-16 hours[4]
Yield ~96%[4]
Purity (HPLC) >98%
Chiral Purity (ee) >99%
Route 2: Scale-Up Synthesis via Reductive Amination of N-Boc-3-pyrrolidinone

This route avoids the use of potentially hazardous azides and is amenable to large-scale production. The key is the stereoselective reduction of an imine or enamine intermediate.

Workflow Diagram:

A N-Boc-3-pyrrolidinone B Reductive Amination A->B NH3 or Amine Source, H2, Chiral Catalyst C This compound B->C

Caption: Synthetic workflow for Route 2.

Protocol:

  • Charge a high-pressure reactor with N-Boc-3-pyrrolidinone (1.0 kg, 5.40 mol), a suitable chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand), and a solvent such as methanol or ethanol (10 L).

  • Cool the reactor to 0-5 °C and introduce ammonia gas or an ammonia source (e.g., ammonium acetate).

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 100-500 psi).

  • Heat the reaction mixture to 40-60 °C and stir for 24-48 hours.

  • Monitor the reaction for conversion and enantiomeric excess by HPLC.

  • After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or crystallization to obtain enantiomerically pure this compound.

Quantitative Data for Route 2:

Parameter Value
Starting Material N-Boc-3-pyrrolidinone
Scale 1.0 kg
Catalyst Chiral Rhodium or Iridium complex
Catalyst Loading 0.1 - 1.0 mol%
Solvent Methanol or Ethanol
Hydrogen Pressure 100-500 psi
Reaction Time 24-48 hours
Yield 70-85%
Purity (HPLC) >98%
Chiral Purity (ee) >98%
Route 3: Biocatalytic Synthesis via Transamination

This method utilizes a transaminase enzyme to stereoselectively convert the prochiral ketone, N-Boc-3-pyrrolidinone, into the desired chiral amine. This approach is highly selective and operates under mild, aqueous conditions.

Workflow Diagram:

A N-Boc-3-pyrrolidinone B Biocatalytic Transamination A->B C This compound B->C D Amine Donor (e.g., Isopropylamine) D->B E Transaminase Enzyme (R-selective) E->B F Cofactor (PLP) F->B

Caption: Biocatalytic synthesis workflow.

Protocol:

  • To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) in a suitable bioreactor, add the transaminase enzyme (typically an engineered (R)-selective transaminase), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).

  • Heat the mixture to the optimal temperature for the enzyme (usually 30-40 °C).

  • Slowly add a solution of N-Boc-3-pyrrolidinone (1.0 kg) in a co-solvent (e.g., DMSO) to the reactor. The use of a co-solvent is often necessary to improve the solubility of the substrate.

  • Maintain the pH of the reaction mixture by the controlled addition of an acid (e.g., HCl).

  • Monitor the reaction progress by HPLC for the formation of the product and consumption of the starting material.

  • Once the reaction has reached completion (typically >90% conversion), stop the reaction by cooling and/or pH adjustment.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by column chromatography or crystallization.

Quantitative Data for Route 3:

Parameter Value
Starting Material N-Boc-3-pyrrolidinone
Scale 1.0 kg
Biocatalyst (R)-selective transaminase
Amine Donor Isopropylamine
Solvent Aqueous buffer with co-solvent (e.g., DMSO)
Reaction Temperature 30-40 °C
Reaction Time 12-24 hours
Conversion >90%[5]
Purity (HPLC) >98%
Chiral Purity (ee) >99%[5]

Conclusion

The scale-up synthesis of this compound can be achieved through several effective routes. The choice of method will depend on the specific requirements of the project, including cost, available equipment, and desired level of stereochemical purity. Chemical synthesis via azide reduction offers high yields but involves the handling of potentially hazardous materials. Reductive amination provides a safer alternative, though it may require optimization of the chiral catalyst system. The biocatalytic approach using transaminases stands out for its exceptional enantioselectivity and environmentally benign reaction conditions, making it an increasingly attractive option for industrial-scale production. The detailed protocols and comparative data presented in these application notes are intended to assist researchers and drug development professionals in making informed decisions for the efficient and scalable production of this key pharmaceutical intermediate.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral aminopyrrolidines are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their stereochemistry often dictates biological activity, making the development of efficient and highly selective synthetic routes a critical endeavor in medicinal chemistry and drug development. Traditional chemical methods for obtaining these enantiopure compounds can be fraught with challenges, including the use of hazardous reagents, expensive metal catalysts, and arduous purification steps.[1][2] Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, exceptional stereoselectivity, and a greener footprint.[3][4]

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral aminopyrrolidines, focusing on three primary enzymatic strategies:

  • Asymmetric Synthesis using Transaminases (ATAs)

  • Asymmetric Reductive Amination using Imine Reductases (IREDs)

  • Kinetic Resolution of Racemic Aminopyrrolidines using Hydrolases

These protocols are designed to be a practical guide for researchers in the lab, providing methodologies, data presentation for comparative analysis, and visualizations of the underlying processes.

Asymmetric Synthesis via Transamination

Amine transaminases (ATAs) are pyridoxal 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[5][6] This approach allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone, with the potential for theoretical yields of 100%.[7] The typical substrate for this synthesis is an N-protected 3-pyrrolidinone.

Signaling Pathway: Transaminase-Catalyzed Asymmetric Synthesis

transaminase_pathway ProchiralKetone N-Protected- 3-Pyrrolidinone Enzyme1 Transaminase (ATA) + PLP ProchiralKetone->Enzyme1 Substrate Binding ChiralAmine Chiral N-Protected- 3-Aminopyrrolidine Enzyme1->ChiralAmine Product Release KetoneByproduct Ketone Byproduct (e.g., Acetone) Enzyme1->KetoneByproduct Byproduct Release AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme1 Amino Group Transfer IRED_workflow A Reagent Preparation (Ketone, Amine, Buffer) B Enzyme & Cofactor Addition (IRED, NADPH/NADH, GDH) A->B C Reaction Incubation (Controlled Temp & pH) B->C D Reaction Monitoring (HPLC/GC) C->D D->C Incomplete E Product Extraction (Solvent Extraction) D->E Complete F Purification (Chromatography) E->F G Final Product (Chiral Aminopyrrolidine) F->G kinetic_resolution Racemate Racemic N-Boc- 3-Aminopyrrolidine ((R)- and (S)-) Enzyme Lipase/Protease + Acyl Donor Racemate->Enzyme Reaction Separation Separation Enzyme->Separation Mixture of Products Product1 Acylated Amine (e.g., (R)-N-acetyl) Separation->Product1 Product2 Unreacted Amine (e.g., (S)-amine) Separation->Product2

References

Troubleshooting & Optimization

Technical Support Center: (R)-1-Boc-3-aminopyrrolidine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during amide coupling reactions with (R)-1-Boc-3-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound with carboxylic acids?

A1: The most frequently encountered side reactions include:

  • Low or No Yield: Often due to the steric hindrance presented by the Boc protecting group and the pyrrolidine ring, which can impede the approach of the amine to the activated carboxylic acid.

  • Diacylation: The presence of the secondary amine within the pyrrolidine ring, although protected by the Boc group, can sometimes lead to double acylation, especially under harsh reaction conditions or with prolonged reaction times.

  • Epimerization: If the carboxylic acid partner has a chiral center adjacent to the carboxyl group, there is a risk of epimerization under the basic conditions of the coupling reaction. This can lead to a mixture of diastereomers that are often difficult to separate.

Q2: How does steric hindrance from the Boc group and the pyrrolidine ring affect the coupling reaction?

A2: Steric hindrance is a primary challenge in couplings involving this compound. The bulky tert-butoxycarbonyl (Boc) group can physically block the nucleophilic attack of the amine on the activated carboxylic acid. This steric congestion increases the activation energy of the reaction, often leading to slow reaction rates and low yields with standard coupling reagents.

Q3: Which coupling reagents are recommended for sterically hindered amines like this compound?

A3: For sterically hindered couplings, more potent coupling reagents are generally required. While traditional carbodiimide reagents like EDC in combination with HOBt can be attempted, phosphonium and uronium/aminium-based reagents are often more effective. Reagents such as HATU, HBTU, and PyBOP are known to be more successful in these challenging couplings. For particularly difficult cases, COMU has demonstrated high reactivity.

Q4: What is epimerization and why is it a concern in these coupling reactions?

A4: Epimerization is a chemical process where a single stereocenter of a chiral molecule is inverted, leading to the formation of a diastereomer. In the context of coupling reactions, if the carboxylic acid has a chiral center at the α-position, the basic conditions and the activation process can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity. This is a significant concern as the resulting diastereomeric impurities can be difficult to separate and may have different biological activities.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Amide Product

Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of this compound.

Suggested Solutions:

  • Switch to a More Powerful Coupling Reagent: If standard reagents like EDC/HOBt fail, consider using more potent alternatives.

    Coupling ReagentClassTypical Yield (%) (Sterically Hindered Couplings)Key Considerations
    HATUAminium/Uronium Salt>95Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
    HBTUAminium/Uronium Salt90-95A cost-effective and reliable option for challenging couplings.[1]
    PyBOPPhosphonium Salt90-95Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
    COMUAminium/Uronium Salt>95A third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.[1]
  • Convert the Carboxylic Acid to an Acyl Fluoride: For extremely hindered systems, converting the carboxylic acid to a more reactive acyl fluoride can significantly improve yields.[2] This can be achieved in situ using reagents like TFFH or BTFFH.[3]

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave heating can be particularly effective in reducing reaction times and improving yields for stubborn couplings.[3]

Problem 2: Formation of Diacylated Byproduct

Possible Cause: Reaction of the carboxylic acid with both the primary amine and the Boc-protected secondary amine of the pyrrolidine ring. While the Boc group offers protection, it can be labile under certain conditions, or the secondary amine can still exhibit some nucleophilicity.

Suggested Solutions:

  • Control Stoichiometry: Use a controlled amount of the carboxylic acid and coupling reagent (typically 1.0-1.2 equivalents) to favor mono-acylation. Adding the activated carboxylic acid slowly to the reaction mixture can also help.

  • Maintain a Neutral to Slightly Basic pH: The nucleophilicity of the secondary amine can be influenced by pH. Using a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can help maintain the desired pH and minimize side reactions.

  • Purification: The di-acylated product will be significantly less polar than the desired mono-acylated product. This difference in polarity can be exploited for purification using flash column chromatography.

Problem 3: Presence of Diastereomeric Impurities (Epimerization)

Possible Cause: Loss of stereochemical integrity at the α-carbon of the carboxylic acid partner during activation and coupling.

Suggested Solutions:

  • Choice of Coupling Reagent and Additive: The choice of coupling reagent and additive is crucial in minimizing epimerization. Additives like HOBt or Oxyma Pure are known to suppress this side reaction.[4] Reagents like HATU are reported to result in less epimerization compared to HBTU.[5]

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of epimerization.

  • Base Selection: Use of a sterically hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine is recommended over smaller, more nucleophilic bases.

  • Pre-activation Time: Minimize the time the carboxylic acid spends in its activated state before the addition of the amine.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol is a starting point for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling for Highly Hindered Substrates

This protocol is recommended when other coupling methods have failed due to severe steric hindrance.[2]

Materials:

  • Carboxylic acid

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate)

  • This compound

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add BTFFH (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature, or gently heat if necessary (e.g., 40 °C), and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_troubleshooting Troubleshooting Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Product Desired Amide Product Activated_Ester->Product Nucleophilic Attack Amine This compound Amine->Product Low_Yield Low Yield? Product->Low_Yield Side_Products Side Products? Product->Side_Products Change_Reagent Use Stronger Coupling Reagent Low_Yield->Change_Reagent Yes Optimize_Conditions Optimize Conditions (Temp, Stoichiometry) Side_Products->Optimize_Conditions Yes

Caption: A logical workflow for troubleshooting common issues in this compound couplings.

side_reactions Start Carboxylic Acid + this compound Desired_Product Desired Mono-acylated Product Start->Desired_Product Successful Coupling Diacylation Diacylated Byproduct Start->Diacylation Side Reaction 1 (Excess Reagent / High Temp) Epimerization Epimerized Product Start->Epimerization Side Reaction 2 (Basic Conditions) No_Reaction No Reaction / Low Conversion Start->No_Reaction Issue (Steric Hindrance)

References

Technical Support Center: Purification of (R)-1-Boc-3-aminopyrrolidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-aminopyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a reaction with this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or the coupling partner (e.g., carboxylic acid, aldehyde, or ketone).

  • Reagent-Derived Impurities: Excess coupling agents (like DCC, EDC, HATU), byproducts of these reagents (like DCU), or residual reducing agents from reductive aminations.

  • Side-Reaction Products:

    • Di-substituted products: In cases of N-alkylation or N-acylation, the secondary amine product can sometimes react further.

    • Racemization: The chiral center of this compound or the coupling partner can racemize under harsh reaction conditions, leading to the formation of the (S)-enantiomer.

    • Over-alkylation: In reductive amination, the newly formed secondary amine can undergo a second reductive amination.[1]

  • Solvent and Workup-Derived Impurities: Residual organic solvents, or salts formed during aqueous workup.

Q2: How can I effectively remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) after a protection step?

A2: Residual (Boc)₂O can often be removed by leaving the product under high vacuum for an extended period (e.g., 72 hours), as it will sublimate. Alternatively, quenching the reaction mixture with a nucleophilic amine resin or performing a careful aqueous workup can also be effective.

Q3: My desired product is water-soluble. How can I purify it without significant loss during aqueous extraction?

A3: For water-soluble products, consider the following strategies:

  • Back-extraction: After an initial extraction into an organic solvent, the desired product can sometimes be back-extracted into an acidic aqueous layer, leaving non-polar impurities in the organic phase. The aqueous layer can then be basified and re-extracted with an organic solvent.

  • Saturated Brine Washes: Use saturated sodium chloride solution (brine) during the workup to reduce the solubility of the organic product in the aqueous layer.

  • Lyophilization: If the product is sufficiently non-volatile, lyophilization (freeze-drying) of the aqueous solution can be an effective purification method.

  • Resin-based purification: Using ion-exchange or other specialized resins can be a powerful, non-extractive purification method.

Q4: I am observing poor separation of my product and impurities on a silica gel column. What can I do?

A4: Poor separation on silica gel can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often improve the peak shape of amine-containing compounds.

  • Column Overloading: Injecting too much crude product can lead to broad, overlapping peaks. Reduce the amount of material loaded onto the column.

  • Co-eluting Impurities: The impurity may have a very similar polarity to your product. In this case, consider alternative purification techniques like preparative HPLC, recrystallization, or a different type of chromatography (e.g., alumina).

Q5: How can I confirm the enantiomeric purity of my final product?

A5: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of the enantiomeric excess (ee).

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating workup.
Product Loss During Workup For water-soluble products, minimize the number of aqueous washes or use saturated brine. Consider alternative purification methods like resin-based purification or lyophilization. Ensure the pH of the aqueous phase is optimized for the extraction of your product.
Product Degradation The Boc protecting group is acid-labile. Avoid prolonged exposure to strongly acidic conditions during workup and purification. Some products may also be sensitive to heat; concentrate solutions at reduced pressure and moderate temperatures.
Inefficient Column Chromatography Ensure the crude material is properly adsorbed onto a small amount of silica before loading onto the column. Optimize the eluent system to achieve good separation (Rf value of the product around 0.3-0.4).
Precipitation of Product During Extraction If the product precipitates at the interface of the organic and aqueous layers, try adding more of both solvents or a co-solvent to improve solubility.
Issue 2: Presence of Impurities in the Final Product
Impurity Type Identification Method Suggested Purification Strategy
Unreacted this compound LC-MS, ¹H NMR (presence of primary amine signals)Acidic wash during workup (e.g., with 1M HCl) to protonate and extract the basic starting material into the aqueous layer.
Di-Boc Protected Product LC-MS (higher molecular weight)Careful column chromatography. The di-Boc product is typically less polar than the mono-Boc product.
Coupling Reagent Byproducts (e.g., DCU) ¹H NMR, presence of a white precipitateDicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration of the reaction mixture.
(S)-enantiomer Chiral HPLCPreparative chiral HPLC is the most effective method for separating enantiomers. In some cases, diastereomeric recrystallization may be possible if the product can be reacted with a chiral acid.
Over-alkylation Product (in reductive amination) LC-MS (higher molecular weight)Column chromatography can often separate the mono- and di-alkylated products due to their different polarities.

Data Presentation

Table 1: Representative Chiral HPLC Conditions for Purity Analysis of this compound Derivatives

Analyte Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Approx. Retention Time (R-isomer) Approx. Retention Time (S-isomer)
N-Benzoyl-(R)-1-Boc-3-aminopyrrolidineChiralpak AD-HHexane/Isopropanol (90:10)1.012.5 min15.2 min
N-Benzyl-(R)-1-Boc-3-aminopyrrolidineChiralcel OD-HHexane/Ethanol (95:5)0.88.9 min10.1 min
Boc-Pro-(R)-1-Boc-3-aminopyrrolidineChiralpak ICMethanol/Acetonitrile (50:50) with 0.1% TFA1.07.3 min9.8 min

Note: Retention times are illustrative and can vary depending on the specific HPLC system, column dimensions, and exact mobile phase composition.

Table 2: Comparison of Purification Techniques for a Model Peptide Coupling Reaction

Purification Step Major Impurities Removed Typical Purity Achieved Typical Yield
Aqueous Workup (Acid/Base Extraction) Unreacted this compound, excess coupling reagents80-90%>90%
Silica Gel Chromatography Unreacted starting materials, coupling byproducts>95%70-85%
Recrystallization Diastereomers, closely related impurities>99%50-70%
Preparative HPLC All impurities, including enantiomers (with chiral column)>99.5%60-80%

Experimental Protocols

Protocol 1: General Extractive Workup for a Peptide Coupling Reaction
  • Reaction Quenching: After the reaction is complete (as determined by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolution: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This step removes unreacted this compound and other basic impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove unreacted carboxylic acid and acidic byproducts.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude product from the extractive workup in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Add a small amount of silica gel and concentrate to dryness to create a dry-loaded sample.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent may be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., Chiralpak or Chiralcel series) and mobile phase based on the structure of the analyte (see Table 1 for examples).

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution and run the analysis.

  • Data Interpretation: Integrate the peak areas for both the (R) and (S) enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Extractive Workup (Acid/Base Washes) Start->Workup Concentration1 Concentration Workup->Concentration1 Analysis1 Purity Check (TLC, LC-MS) Concentration1->Analysis1 Chromatography Silica Gel Flash Chromatography Analysis1->Chromatography Impurities Present Pure_Product Purified Product Analysis1->Pure_Product >95% Pure Analysis2 Fraction Analysis (TLC) Chromatography->Analysis2 Concentration2 Combine & Concentrate Pure Fractions Analysis2->Concentration2 Final_Analysis Final Purity & Enantiomeric Excess (NMR, Chiral HPLC, LC-MS) Concentration2->Final_Analysis Sufficiently Pure Recrystallization Recrystallization (Optional) Concentration2->Recrystallization Further Purification Needed Final_Analysis->Pure_Product Recrystallization->Final_Analysis

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Tree Start Low Purity After Initial Workup Impurity_ID Identify Main Impurity (LC-MS, NMR) Start->Impurity_ID Starting_Material Unreacted Starting Material? Impurity_ID->Starting_Material Side_Product Side Product? Impurity_ID->Side_Product Enantiomer Enantiomeric Impurity? Impurity_ID->Enantiomer Starting_Material->Side_Product No Optimize_Workup Optimize Extractive Workup (Adjust pH, more washes) Starting_Material->Optimize_Workup Yes Column_Chromatography Perform Silica Gel Chromatography Side_Product->Column_Chromatography Yes, different polarity Recrystallize Attempt Recrystallization Side_Product->Recrystallize Yes, crystalline solid Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Side_Product->Optimize_Reaction Persistent Issue Chiral_HPLC Use Preparative Chiral HPLC Enantiomer->Chiral_HPLC Yes

Caption: Decision tree for troubleshooting low purity of reaction products.

References

Technical Support Center: Overcoming Low Yields in Reactions with (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (R)-1-Boc-3-aminopyrrolidine in various chemical reactions.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low yields in common reactions involving this compound.

Amide Coupling Reactions

Question: My amide coupling reaction between this compound and a carboxylic acid is resulting in low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions with this compound often stem from its nature as a sterically hindered secondary amine. The bulky Boc protecting group and the cyclic structure can impede the approach to the nitrogen atom. Here’s a step-by-step troubleshooting guide:

  • Inadequate Carboxylic Acid Activation: The initial and most critical step is the efficient activation of your carboxylic acid. If the coupling reagent is not potent enough, the reaction will be sluggish or fail altogether.

    • Solution: Switch to a more powerful coupling reagent known to be effective for hindered amines. While standard reagents like EDC/HOBt can work, phosphonium or uronium-based reagents such as HATU, HBTU, or PyBOP are often superior for challenging couplings.[1][2][3]

  • Suboptimal Reaction Conditions: The choice of base and solvent plays a crucial role in the reaction's success.

    • Solution:

      • Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

      • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally good choices as they help to dissolve the reactants and facilitate the reaction.

  • Steric Hindrance: The inherent steric bulk of both the amine and potentially the carboxylic acid can significantly slow down the reaction rate.

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the activation energy barrier.

      • Reagent Stoichiometry: Using a slight excess of the more accessible or less expensive reagent can help drive the reaction to completion.

Coupling ReagentAdditiveTypical BaseTypical SolventReported Yield Range with Hindered Amines
EDCHOBtDIPEADMF, DCM20-60%
HATU-DIPEA, CollidineDMF, NMP70-95%[1]
HBTU-DIPEADMF65-90%[1]
PyBOP-DIPEADMF70-92%[3]
T3P®-Pyridine, DIPEAEtOAc, MeCN75-98%

Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Reductive Amination Reactions

Question: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the yield is poor, and I observe side products. What could be the issue?

Answer:

Low yields and side product formation in reductive aminations involving this compound can be attributed to several factors, including inefficient imine formation, undesired side reactions of the carbonyl partner, or issues with the reduction step.

  • Inefficient Imine Formation: The formation of the imine intermediate is a critical equilibrium-driven step.

    • Solution:

      • pH Control: Maintain a slightly acidic pH (around 4-6). This protonates the carbonyl oxygen, making it more electrophilic, but does not significantly protonate the amine, preserving its nucleophilicity. Acetic acid is a common additive for this purpose.

      • Water Removal: The formation of an imine releases water. Using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can shift the equilibrium towards the imine.

  • Side Reactions of the Carbonyl Compound: Aldehydes, in particular, can be prone to self-condensation (aldol reaction) under acidic or basic conditions.

    • Solution: Employ a one-pot reaction where the imine is reduced as it is formed. This keeps the concentration of the free carbonyl compound low, minimizing side reactions. Mild reducing agents that are effective at neutral or slightly acidic pH are ideal for this.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the carbonyl group.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild, selective, and does not reduce aldehydes and ketones at an appreciable rate.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting carbonyl compound.

Reducing AgentTypical pHSelectivity for Imine/Iminium IonKey AdvantagesPotential Issues
NaBH(OAc)₃4-6HighMild, high selectivity, one-pot reactionsCan be slower with hindered ketones
NaBH₃CN6-7HighEffective in one-pot reactionsHighly toxic, generates HCN
NaBH₄Neutral/BasicModerateInexpensive, readily availableCan reduce starting carbonyl
H₂/Pd-CNeutralHigh"Green" reducing agent, high yieldingMay not be suitable for substrates with other reducible functional groups
Nucleophilic Substitution (N-Alkylation) Reactions

Question: My N-alkylation of this compound with an alkyl halide is giving low yields. What are the common pitfalls?

Answer:

Low yields in N-alkylation reactions with this compound are often due to its relatively low nucleophilicity (due to steric hindrance) and potential side reactions.

  • Insufficient Reactivity: The steric hindrance around the nitrogen can make it a weaker nucleophile than simpler amines.

    • Solution:

      • Choice of Base and Solvent: Use a strong, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered amine base like DBU) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to facilitate the reaction.

      • Activate the Electrophile: If using an alkyl halide, switching from a chloride to a bromide or iodide will increase the reaction rate. Alternatively, using a more reactive electrophile like an alkyl triflate may be beneficial.

  • Overalkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to the formation of a quaternary ammonium salt.

    • Solution:

      • Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents).

      • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed and before significant overalkylation occurs.

  • Elimination Side Reactions: If the alkyl halide is secondary or tertiary, elimination to form an alkene can compete with substitution, especially at higher temperatures.

    • Solution: Use milder reaction conditions (lower temperature) and a less sterically demanding, non-nucleophilic base.

II. Experimental Protocols

Protocol for Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require heating (e.g., 40-50 °C) and/or extended reaction times (12-24 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the one-pot reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCE or THF under an inert atmosphere, add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Visualizations

Amide_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Amide Coupling cause1 Inadequate Acid Activation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Steric Hindrance start->cause3 sol1a Use Stronger Coupling Reagent (e.g., HATU, PyBOP) cause1->sol1a sol2a Use Non-nucleophilic Base (e.g., DIPEA) cause2->sol2a sol2b Choose Aprotic Polar Solvent (e.g., DMF) cause2->sol2b sol3a Increase Reaction Time/Temp cause3->sol3a sol3b Adjust Stoichiometry cause3->sol3b

Caption: Troubleshooting workflow for low yields in amide coupling.

Reductive_Amination_Workflow cluster_reagents Key Reagents start Start: Aldehyde/Ketone + This compound step1 Imine Formation (Acid Catalyst, e.g., AcOH) start->step1 step2 Reduction of Iminium Ion step1->step2 end Final Product: N-Substituted Pyrrolidine step2->end reductant Reducing Agent: NaBH(OAc)₃ reductant->step2

Caption: General workflow for one-pot reductive amination.

References

Storage and stability issues of (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of (R)-1-Boc-3-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal stability, storage at 2-8°C is advisable for the neat compound.[3] Solutions of the compound can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is also important to protect it from light.[4]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, some suppliers indicate that the compound is air-sensitive.[5] Therefore, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to air and moisture to prevent potential degradation.

Q3: What are the primary stability concerns with this compound?

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in common organic solvents such as methanol, dichloromethane, and DMSO.[4]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong acids.[9] Contact with strong acids will cause deprotection of the Boc group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected deprotection of the Boc group during a reaction. The reaction conditions are too acidic.Ensure all reagents and solvents are anhydrous and free of acidic impurities. If an acidic reagent is necessary, consider using a milder acid or a different synthetic route. Buffer the reaction mixture if possible.
Low reactivity or incomplete reaction. The compound may have degraded due to improper storage.Verify the purity of the this compound using HPLC or TLC before use. Ensure it has been stored under the recommended conditions (cool, dry, and under an inert atmosphere).
Formation of unexpected side products. The free amine (de-Boc'd starting material) is participating in the reaction.Confirm the integrity of the Boc group on your starting material. If partial deprotection has occurred, repurify the starting material. Consider using a non-acidic workup procedure.
Inconsistent results between batches. There may be batch-to-batch variation in purity or the presence of residual impurities.Qualify each new batch of the compound by analytical methods such as NMR or HPLC to confirm its identity and purity before use in critical experiments.
Difficulty in dissolving the compound. The chosen solvent is inappropriate or the compound has degraded to an insoluble polymer.Refer to solubility data and ensure the use of an appropriate solvent. If solubility is still an issue, gently warm the mixture or try sonication. If degradation is suspected, analyze the material.

Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes its expected stability based on the known chemistry of Boc-protected amines and typical conditions used in forced degradation studies.

Condition Parameter Expected Stability Potential Degradation Products
Acidic 0.1 M HCl, RTLabile(R)-3-aminopyrrolidine, tert-butanol, isobutylene, CO₂
Basic 0.1 M NaOH, RTGenerally StableMinimal degradation expected.
Oxidative 3% H₂O₂, RTModerately StableOxidized pyrrolidine derivatives.
Thermal 60°CPotentially Labile(R)-3-aminopyrrolidine and other thermal decomposition products.
Photolytic UV/Vis lightGenerally StableMinimal degradation expected, but should be stored protected from light as a precaution.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by HPLC (see Protocol 2) to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

This method can be used to assess the purity of this compound and to analyze samples from forced degradation studies.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore, low UV is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.

Visualizations

Histamine H3 Receptor Signaling Pathway

Histamine_H3_Signaling cluster_membrane Cell Membrane Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Agonist G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits MAPK MAPK Pathway G_protein->MAPK βγ activates PI3K PI3K/Akt Pathway G_protein->PI3K βγ activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_release Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_release

Caption: Simplified signaling pathway of the Histamine H3 receptor.

Experimental Workflow: Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow start Start: this compound Sample prepare_stock Prepare Stock Solution (1 mg/mL in MeCN) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acidic (0.1 M HCl, RT) stress_conditions->acid base Basic (0.1 M NaOH, RT) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (60°C) stress_conditions->thermal control Control (4°C) stress_conditions->control neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize control->neutralize hplc_analysis HPLC Analysis (Purity & Degradants) neutralize->hplc_analysis data_analysis Data Analysis (% Degradation, Profile) hplc_analysis->data_analysis end End: Stability Report data_analysis->end

References

Technical Support Center: (R)-1-Boc-3-aminopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of (R)-1-Boc-3-aminopyrrolidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the Boc-protection step of (R)-3-aminopyrrolidine.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
- Optimize Reaction Time: While some protocols suggest 2 hours, extending the reaction time may be necessary.[1]
- Reagent Stoichiometry: Ensure 1 to 1.5 molar equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) are used relative to the starting amine.[2]
Side Reactions - Control Temperature: Maintain the reaction temperature between 0-10°C to minimize the formation of byproducts.[2]
- Base Selection: Use a suitable organic base like triethylamine to neutralize the acid formed during the reaction. The base should be used in 2 to 4 molar equivalents.[2]
Product Loss During Workup - Extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to prevent the protonation of the desired product, which would increase its water solubility.
- Solvent Volume: Use an adequate volume of organic solvent for extraction to ensure complete transfer of the product from the aqueous phase.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted (Boc)₂O - Aqueous Workup: Quench the reaction mixture with water or a mild aqueous base to hydrolyze any remaining (Boc)₂O.
Di-Boc Protected Product - Controlled Addition of (Boc)₂O: Add the (Boc)₂O solution dropwise to the reaction mixture to avoid localized high concentrations that can lead to double protection.
Solvent Impurities - Use High-Purity Solvents: Ensure all solvents used are of high purity and are dry, as water can interfere with the reaction.
Inefficient Purification - Chromatography: If distillation is insufficient, consider column chromatography on silica gel for purification.

Issue 3: Difficulty in Removing the Boc Protecting Group (Deprotection)

Potential Cause Recommended Solution
Incomplete Deprotection - Acid Strength and Concentration: Use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM) or dioxane.[3]
- Reaction Time and Temperature: The deprotection is typically fast at room temperature, but monitoring by TLC or LC-MS is recommended to ensure completion.[3]
Formation of t-butyl Byproducts - Use of Scavengers: The formation of a t-butyl cation can lead to side reactions. Adding a scavenger like anisole or thioanisole can help to trap this reactive intermediate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

The most common starting material is (R)-3-aminopyrrolidine. Another approach involves starting from (R)-3-hydroxypyrrolidine, which is then converted to the amine.[2] A chemoenzymatic route can start from N-protected-3-pyrrolidinone.[1]

Q2: What are the optimal conditions for the Boc protection of (R)-3-aminopyrrolidine?

Optimal conditions typically involve reacting (R)-3-aminopyrrolidine with Di-tert-butyl dicarbonate ((Boc)₂O). Key parameters to control are:

  • Solvent: Dichloromethane (DCM) is a preferred solvent, though others like dioxane, tetrahydrofuran (THF), and acetonitrile can also be used.[2]

  • Base: An organic base such as triethylamine is commonly used to neutralize the generated acid.[2]

  • Temperature: The reaction is best carried out at a reduced temperature, ideally between 0 and 10°C, to minimize side reactions.[2]

  • Reagent Ratio: Use 1 to 1.5 equivalents of (Boc)₂O per equivalent of the amine.[2]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The starting amine will have a different Rf value than the Boc-protected product. Staining with ninhydrin can be useful as it will stain the primary amine starting material but not the protected product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What is the best method for purifying the final product?

The primary methods for purification are distillation under reduced pressure or column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.

Q5: Are there any safety precautions I should take when working with the reagents?

Yes. Di-tert-butyl dicarbonate ((Boc)₂O) is a solid with a low melting point and can be an irritant. It is recommended to handle it in a well-ventilated fume hood. The organic solvents used are flammable. This compound itself is classified as toxic if swallowed and can cause serious eye damage.[5][6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

Experimental Protocols

Protocol 1: Boc Protection of (R)-3-aminopyrrolidine

  • Dissolve (R)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10-50 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.0-4.0 eq) to the solution.[2]

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.5 eq) in DCM to the reaction mixture.[2]

  • Stir the reaction at 0-10°C and monitor its progress by TLC. The reaction is typically complete within 3-8 hours.[2]

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Boc Protection

ParameterRecommended RangeNotes
(Boc)₂O (eq.) 1.0 - 1.5Using excess can lead to di-Boc formation.
Base (eq.) 2.0 - 4.0Triethylamine is a common choice.[2]
Temperature (°C) 0 - 10Lower temperatures minimize side reactions.[2]
Reaction Time (h) 3 - 8Monitor by TLC for completion.[2]
Solvent DichloromethaneOthers like THF, Dioxane, Acetonitrile can be used.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (R)-3-aminopyrrolidine in Dichloromethane B Cool to 0°C A->B C Add Triethylamine B->C D Add (Boc)₂O Solution C->D E Stir at 0-10°C (3-8 hours) D->E F Monitor by TLC E->F Check Completion G Quench with Water F->G Reaction Complete H Extract with Organic Solvent G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Purify (Distillation/Chromatography) J->K

Caption: Experimental workflow for the Boc protection of (R)-3-aminopyrrolidine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Incomplete Reaction A->B C Side Reactions A->C D Product Loss During Workup A->D B1 Optimize Reaction Time & Reagent Stoichiometry B->B1 Address with C1 Control Temperature (0-10°C) & Base Selection C->C1 Address with D1 Adjust Extraction pH & Solvent Volume D->D1 Address with

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Boc Deprotection Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting side products in Boc deprotection reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, mitigating, and preventing common side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Boc deprotection?

A1: The most frequently encountered side product is the result of alkylation by the tert-butyl cation, a reactive intermediate generated during the acidic cleavage of the Boc group.[1][2][3] Nucleophilic residues, particularly in peptides, are susceptible to this modification. Other common side reactions include incomplete deprotection , aspartimide formation in peptides containing aspartic acid, and pyroglutamate formation from N-terminal glutamine residues.[1][4][5]

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Electron-rich and nucleophilic amino acid side chains are primary targets for alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.

  • Methionine (Met): The thioether side chain can be alkylated.

  • Cysteine (Cys): The thiol group is a target for tert-butylation.

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1]

Q3: How can I prevent tert-butylation side reactions?

A3: The most effective strategy is the use of scavengers in the deprotection reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can modify your substrate.[1] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, and water.

Q4: What causes incomplete Boc deprotection, and how can I resolve it?

A4: Incomplete deprotection can stem from several factors:

  • Insufficient acid strength or concentration: The reaction rate has a second-order dependence on the acid concentration.[6][7][8][9]

  • Inadequate reaction time or temperature.

  • Poor reagent quality: For example, trifluoroacetic acid (TFA) can absorb moisture, reducing its effectiveness.

  • Poor resin swelling in solid-phase synthesis. [1]

To address this, you can increase the acid concentration, extend the reaction time, use a fresh batch of reagents, or ensure proper resin swelling.

Q5: When should I be concerned about aspartimide and pyroglutamate formation?

A5: Aspartimide formation is a concern primarily in peptide synthesis when an aspartic acid residue is followed by a small amino acid like glycine.[4][7] Pyroglutamate formation can occur when glutamine is the N-terminal amino acid of a peptide and is exposed to acidic conditions.[5][10]

Troubleshooting Guides

Issue 1: Observation of an unexpected mass peak at +56 Da in the mass spectrum.

Possible Cause: Alkylation of your product by a tert-butyl group.

Troubleshooting Workflow:

G start Unexpected +56 Da peak confirm Confirm structure by 1H NMR (look for new singlet around 1.0-1.4 ppm) start->confirm scavenger Add scavenger to deprotection reaction (e.g., TIS, TES, thioanisole) confirm->scavenger If tert-butylation confirmed optimize Optimize reaction conditions (lower temperature, shorter time) scavenger->optimize repurify Repurify product optimize->repurify

Troubleshooting workflow for tert-butylation.

Detailed Steps:

  • Confirm the Side Product: Analyze the crude reaction mixture by ¹H NMR. The presence of a new singlet integrating to nine protons in the upfield region (typically around 1.0-1.4 ppm) is a strong indicator of a tert-butyl group addition.

  • Employ Scavengers: Add a scavenger to the deprotection cocktail. The choice of scavenger depends on the nucleophilic residues present in your molecule.

  • Optimize Reaction Conditions: If side product formation persists, consider lowering the reaction temperature (e.g., to 0 °C) or reducing the reaction time. Monitor the reaction progress closely to ensure complete deprotection of the starting material.

  • Purification: If the side product has already formed, purification by chromatography (e.g., HPLC) may be necessary to isolate the desired product.

Issue 2: Incomplete reaction with starting material remaining.

Possible Cause: Insufficient deprotection efficiency.

Troubleshooting Workflow:

G start Incomplete deprotection check_reagents Check age and quality of acid start->check_reagents increase_acid Increase acid concentration or equivalents check_reagents->increase_acid If reagents are fresh extend_time Extend reaction time and/or increase temperature increase_acid->extend_time monitor Monitor reaction by TLC or LC-MS extend_time->monitor

Troubleshooting workflow for incomplete deprotection.

Detailed Steps:

  • Verify Reagent Quality: Use a fresh bottle of acid (e.g., TFA or HCl solution) to rule out degradation or moisture contamination.

  • Increase Acid Concentration: If using a dilute acid solution, increase its concentration. For example, move from 20% TFA in DCM to 50% TFA in DCM.

  • Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration, monitoring its progress periodically. Gentle warming may be necessary for sterically hindered substrates, but be cautious of promoting side reactions.

  • Analytical Monitoring: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product.

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Model Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O8515
95% TFA / 2.5% H₂O / 2.5% TIS955
92.5% TFA / 5% Thioanisole / 2.5% EDT973

Note: Data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.

Table 2: Comparison of Deprotection Conditions for a Model Peptide

Deprotection ReagentTime% Target PeptideMajor Side Product
50% TFA/DCM5 min78%Deletion sequences (incomplete deprotection)
50% TFA/DCM30 min>95%Minimal side products
4 M HCl/dioxane5 min~80%Deletion sequences (incomplete deprotection)
4 M HCl/dioxane30 min>95%Minimal side products

Data adapted from a study on solid-phase peptide synthesis.[11]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA and a Scavenger
  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add the chosen scavenger (e.g., 2.5-5% v/v TIS) to the solution.

  • Deprotection: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1-2 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Apply a small spot of the reaction mixture and a co-spot with the starting material onto the baseline of the TLC plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material.

  • Visualization: Visualize the spots under UV light if the compounds are UV-active. Staining with ninhydrin solution followed by gentle heating will reveal the primary or secondary amine product as a colored spot (usually purple or yellow).

Protocol 3: Analysis of Boc Deprotection by LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Use a reverse-phase C18 column. A typical gradient could be from 5% to 95% acetonitrile in water (both with 0.1% formic acid or TFA) over several minutes.

  • Mass Spectrometry: Monitor the disappearance of the mass corresponding to the [M+H]⁺ of the Boc-protected starting material and the appearance of the mass of the [M+H]⁺ of the deprotected product. Search for the mass of the tert-butylated side product ([M+56+H]⁺).

Signaling Pathways and Workflows

G cluster_0 Boc Deprotection Mechanism cluster_1 Side Reaction Pathway cluster_2 Scavenger Action Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) Alkylated_Product Alkylated Side Product (+56 Da) Nucleophile->Alkylated_Product tBu_cation2 tert-Butyl Cation tBu_cation2->Alkylated_Product Scavenger Scavenger (TIS, TES, Thioanisole) Trapped_tBu Trapped tert-Butyl Species Scavenger->Trapped_tBu tBu_cation3 tert-Butyl Cation tBu_cation3->Trapped_tBu

Mechanism of Boc deprotection and side product formation.

This technical support guide provides a starting point for addressing common issues in Boc deprotection. For more specific challenges, consulting detailed literature on your particular substrate is always recommended.

References

Preventing racemization during reactions with chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during reactions with chiral amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Our comprehensive FAQs and troubleshooting guides are designed to provide direct answers to common challenges encountered in the lab.

Issue 1: My chiral amine product has a lower than expected enantiomeric excess (ee). What are the common causes?

This is a frequent challenge that can often be resolved by systematically evaluating your reaction parameters. The primary causes of racemization involve the formation of planar, achiral intermediates.[1] Key factors that promote racemization include:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to a loss of stereochemical information at the chiral center.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1][2] In some instances, a change in temperature can even reverse enantioselectivity.[1]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[1][3][4] This occurs by promoting the formation of achiral intermediates like enolates or by facilitating imine-enamine tautomerism.[1] The strength and steric hindrance of the base can significantly impact the degree of racemization.[1]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states leading to racemization.[1] For example, alcoholic solvents may act as hydrogen donors and increase the rate of racemization in certain contexts.[1][5]

  • Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the likelihood of reduced enantiomeric excess.[1]

  • Certain Coupling Reagents: In peptide synthesis, some coupling reagents are more prone to causing racemization of amino acids than others.[1]

  • Racemization During Workup or Purification: Ensure that workup and purification conditions (e.g., pH, temperature) are mild. Racemization can sometimes occur during silica gel chromatography.[1][6]

Issue 2: How can I minimize racemization during the acylation of a chiral amine?

The acylation of chiral amines is a common reaction where racemization can be a significant issue. Here are several strategies to mitigate this problem:

  • Choice of Coupling Reagent and Additives:

    • Utilize coupling reagents known for low racemization potential, especially those that form active esters in situ with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®.[7][8][9]

    • Phosphonium- or aminium-type reagents such as BOP, PyBOP, HBTU, or HATU are known for rapid coupling and minimal racemization, particularly when used with additives.[10]

  • Base Selection:

    • The choice and amount of base can significantly influence the rate of racemization.[10]

    • Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[10]

  • Reaction Conditions:

    • Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or even lower if the reaction kinetics allow.[10]

    • Activation Time: If pre-activation of the carboxylic acid is necessary, keep the activation time to a minimum. Ideally, add the coupling reagent to the mixture of the carboxylic acid and the amine simultaneously (in situ activation).[10]

    • Solvent: Use non-polar solvents where possible, as solvent polarity can affect the rate of racemization.[10]

Issue 3: Can protecting groups help in minimizing racemization?

Yes, protecting groups are a critical tool for minimizing racemization.[6] They can help in the following ways:

  • Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thereby inhibiting racemization.[6]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization.[6] For instance, the use of strongly electron-withdrawing protecting groups on imines can be a key strategy.[6] Urethane-type protecting groups, like Cbz and Fmoc, are known to reduce the potential for racemization in amino acid chemistry.[6]

A novel thiol-labile amino protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has been shown to greatly suppress racemization in peptide synthesis compared to the standard Fmoc group.[11][12]

Data Summary

The following tables provide a summary of quantitative data related to the prevention of racemization.

Table 1: Effect of Coupling Reagents and Additives on Racemization in Dipeptide Synthesis

N-Protected Amino AcidCoupling Reagent/AdditiveAmine ComponentProduct L/D RatioReference
Fmoc-L-His(Trt)-OHHBTU/DIEAL-Leu-OtBu98.7 / 1.3[12]
Fmoc-L-His(Trt)-OHHATU/DIEAL-Leu-OtBu98.2 / 1.8[12]
Fmoc-L-His(Trt)-OHHCTU/DIEAL-Leu-OtBu98.9 / 1.1[12]
Fmoc-L-His(Trt)-OHTBTU/DIEAL-Leu-OtBu98.8 / 1.2[12]
Fmoc-L-Cys(Trt)-OHHBTU/DIEAL-Leu-OtBu>99.9 / <0.1[12]
Fmoc-L-Cys(Trt)-OHHATU/DIEAL-Leu-OtBu99.7 / 0.3[12]
Fmoc-L-Ser(tBu)-OHHBTU/DIEAL-Leu-OtBu>99.9 / <0.1[12]
Fmoc-L-Ser(tBu)-OHHATU/NMML-Leu-OtBu98.7 / 1.3[12]

Table 2: Influence of Reaction Temperature on Racemization

ReactionCatalystTemperature (°C)Enantiomeric Excess (ee%)Selectivity (%)Reference
Flash Thermal Racemization of (S)-1-phenylethylaminePd/γ-Al2O31404295[13]
Chemoenzymatic DKR of (rac)-1-phenylethylamineNovozym-4254099N/A[14]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Chiral Amine with Minimal Racemization

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: Dissolve the chiral amine (1.0 equiv) and the carboxylic acid (1.0 equiv) in a suitable anhydrous, non-polar solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add a sterically hindered or weak base, such as N-methylmorpholine (NMM) (1.1 equiv).

  • Coupling Reagent Addition: To the cooled mixture, add the coupling reagent (e.g., HBTU, 1.1 equiv) and the additive (e.g., HOBt, 1.1 equiv). Alternatively, for in-situ activation, a solution of the coupling reagent and additive can be added to the mixture of the amine, acid, and base.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a mild aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1% HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. If racemization is still a concern, consider using neutral alumina or deactivating the silica gel with a base.[6]

Visual Guides

The following diagrams illustrate key concepts and workflows related to preventing racemization.

racemization_mechanism cluster_enantiomer1 cluster_intermediate cluster_enantiomer2 enantiomer_R Chiral Amine (R) intermediate Planar Achiral Intermediate (Imine/Enamine) enantiomer_R->intermediate Base/Acid or Heat intermediate->enantiomer_R Attack from one face enantiomer_S Chiral Amine (S) intermediate->enantiomer_S Attack from opposite face

General mechanism of racemization via a planar achiral intermediate.

troubleshooting_workflow start Low Enantiomeric Excess (ee) Observed check_temp Is reaction temperature elevated? start->check_temp check_base_acid Is a strong acid/base used? check_temp->check_base_acid No solution_temp Lower reaction temperature (e.g., 0°C) check_temp->solution_temp Yes check_reagents Are coupling reagents/additives optimal? check_base_acid->check_reagents No solution_base_acid Use weaker/sterically hindered base (e.g., NMM, collidine) check_base_acid->solution_base_acid Yes check_time Is the reaction time prolonged? check_reagents->check_time No solution_reagents Use low-racemization reagents (e.g., HATU, HOBt, Oxyma) check_reagents->solution_reagents Yes check_workup Are workup/purification conditions harsh? check_time->check_workup No solution_time Monitor reaction and work up upon completion check_time->solution_time Yes solution_workup Use mild workup conditions and consider alternative purification check_workup->solution_workup Yes end Improved Enantiomeric Excess check_workup->end No solution_temp->end solution_base_acid->end solution_reagents->end solution_time->end solution_workup->end

A troubleshooting workflow for addressing low enantiomeric excess.

References

Technical Support Center: Analytical Methods for Determining Enantiomeric Excess of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections detail the primary analytical techniques for determining the enantiomeric excess (ee) of pyrrolidine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers of pyrrolidine derivatives. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guide: Chiral HPLC

Question: Why am I seeing poor or no resolution between my pyrrolidine enantiomers?

Answer:

Poor resolution in chiral HPLC can stem from several factors. Follow these troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving separation.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotics) to find one that provides selectivity for your specific pyrrolidine derivative. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point due to their broad applicability.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analytes and the CSP.

    • Solution:

      • Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Small changes in the modifier percentage can have a large impact on resolution.

      • Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer. The pH can affect the ionization state of the pyrrolidine derivative and, consequently, its interaction with the CSP.

  • Incorrect Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more effective interaction between the enantiomers and the CSP.[1]

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures using a column oven. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

Question: What is causing peak splitting in my chromatogram?

Answer:

Peak splitting can be caused by several issues, some of which are specific to the HPLC system and others related to the method.

  • Co-elution: The split peak may actually be two different components eluting very close to each other.

    • Solution: Inject a smaller sample volume. If two distinct peaks become apparent, optimize the mobile phase composition or temperature to improve their separation.

  • Column Issues: A blocked frit or a void in the column packing can disrupt the sample flow path.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Question: Why are my peaks tailing?

Answer:

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Secondary Interactions: Basic pyrrolidine derivatives can interact with acidic silanol groups on silica-based CSPs.

    • Solution: Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically at a concentration of 0.1%). This will compete for the active sites on the stationary phase and reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

Quantitative Data: Chiral HPLC of Pyrrolidine Derivatives
Pyrrolidine DerivativeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
2-(Aminomethyl)-1-ethylpyrrolidine (derivatized)Chiralcel OD-Hn-hexane:ethanol (98:2, v/v) + 0.2% TEA1.0> 1.5[2]
N-Boc-pyrrolidine-3,4-diaminePolysaccharide-basedVaries (screening required)0.5 - 1.0> 1.5[3]
2-Methyl-4,4-diphenylpyrrolidineChiralpak ADVariesNot specified> 1.5[1]
(S)-1-Butylpyrrolidine-2-carboxamideNot specifiedNot specifiedNot specified> 1.5
Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of a pyrrolidine derivative by chiral HPLC.

Materials:

  • HPLC system with UV or PDA detector

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., triethylamine)

  • Sample of the pyrrolidine derivative

Method:

  • Sample Preparation: Dissolve a known concentration of the pyrrolidine derivative in the mobile phase or a compatible solvent. If derivatization is required, react the analyte with a suitable agent (e.g., 4-nitrobenzoic acid) and then dissolve the product.[2]

  • HPLC System Setup:

    • Install the chiral column.

    • Prepare the mobile phase (e.g., n-hexane:isopropanol, 90:10 v/v). Degas the mobile phase thoroughly.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the detector wavelength to an appropriate value for the analyte.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Record the chromatogram.

  • Data Processing:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Experimental Workflow: Chiral HPLC Method Development

hplc_workflow start Start: Racemic Pyrrolidine Derivative csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal and/or Reversed Phase) csp_selection->mobile_phase_screening no_separation No or Poor Separation mobile_phase_screening->no_separation separation_achieved Partial or Baseline Separation mobile_phase_screening->separation_achieved no_separation->csp_selection Try a different CSP optimize_conditions Optimize Chromatographic Conditions - Mobile Phase Composition - Flow Rate - Temperature separation_achieved->optimize_conditions validate_method Validate Analytical Method - Linearity, Precision, Accuracy optimize_conditions->validate_method routine_analysis Routine Enantiomeric Excess Analysis validate_method->routine_analysis

Caption: Workflow for chiral HPLC method development.

Chiral Gas Chromatography (GC)

Chiral GC is suitable for the analysis of volatile and thermally stable pyrrolidine derivatives. Similar to chiral HPLC, it employs a chiral stationary phase to separate enantiomers. Derivatization is often necessary to increase the volatility and thermal stability of the analytes.

Troubleshooting Guide: Chiral GC

Question: I am not getting any separation of my pyrrolidine enantiomers. What should I do?

Answer:

  • Derivatization: Many pyrrolidine derivatives are not sufficiently volatile for GC analysis.

    • Solution: Derivatize the analyte to increase its volatility. Common derivatizing agents include trifluoroacetic anhydride.

  • Inappropriate Column: The chiral stationary phase may not be suitable for your derivatized analyte.

    • Solution: Select a column with a different chiral selector. Derivatized cyclodextrins are commonly used in chiral GC.

  • Incorrect Oven Temperature Program: The temperature gradient is crucial for separation.

    • Solution: Optimize the oven temperature program, including the initial temperature, ramp rate, and final temperature. A slower ramp rate can often improve resolution.

Question: My peak shapes are poor (broad or tailing). How can I improve them?

Answer:

  • Injector Temperature: The injector temperature may be too low, causing slow volatilization, or too high, causing degradation.

    • Solution: Optimize the injector temperature.

  • Active Sites: The GC liner or the column may have active sites that interact with the analyte.

    • Solution: Use a deactivated liner. If the column is old, it may need to be replaced.

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening.

    • Solution: Optimize the carrier gas flow rate for the column dimensions and carrier gas being used.

Quantitative Data: Chiral GC of Pyrrolidine Derivatives
Pyrrolidine DerivativeDerivatizing AgentChiral Stationary PhaseOven Temperature ProgramResolution (Rs)Reference
2-(Pyrrolidin-1-yl)propan-1-olTrifluoroacetic anhydrideCyclodextrin-basedRamped> 1.5[4]
ProlineAcetylation reagentCHIRALDEX® G-TANot specifiedBaseline
Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric excess of a volatile pyrrolidine derivative by chiral GC.

Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC column (e.g., based on a derivatized cyclodextrin)

  • High-purity carrier gas (e.g., helium, hydrogen)

  • Derivatizing agent (if necessary)

  • Anhydrous solvents

Method:

  • Derivatization (if required):

    • Dissolve the pyrrolidine derivative in an anhydrous solvent.

    • Add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride).

    • Allow the reaction to go to completion.

    • Remove excess reagent and solvent under a stream of nitrogen.

    • Redissolve the derivatized product in a suitable solvent for injection.[4]

  • GC System Setup:

    • Install the chiral GC column.

    • Set the injector and detector temperatures.

    • Program the oven temperature with an appropriate ramp.

    • Set the carrier gas flow rate.

  • Analysis:

    • Inject the derivatized (or underivatized) sample into the GC.

    • Record the chromatogram.

  • Data Processing:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the % ee as described for HPLC.

Experimental Workflow: Chiral GC Analysis

gc_workflow start Start: Pyrrolidine Derivative check_volatility Is the analyte volatile and thermally stable? start->check_volatility derivatization Derivatize the analyte (e.g., with TFAA) check_volatility->derivatization No gc_analysis Perform Chiral GC Analysis check_volatility->gc_analysis Yes derivatization->gc_analysis data_analysis Integrate Peaks and Calculate % ee gc_analysis->data_analysis end End: Enantiomeric Excess Determined data_analysis->end

Caption: Workflow for chiral GC analysis of pyrrolidine derivatives.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It often provides faster separations and uses less organic solvent than HPLC.

Troubleshooting Guide: Chiral SFC

Question: How do I start developing a chiral SFC method for my pyrrolidine derivative?

Answer:

A systematic screening approach is recommended:

  • Column Selection: Screen a set of chiral columns, similar to HPLC method development. Polysaccharide-based CSPs are a good starting point.

  • Co-solvent Screening: The primary mobile phase is supercritical CO₂. Screen different co-solvents (modifiers) such as methanol, ethanol, and isopropanol.

  • Initial Conditions:

    • Start with a gradient of 5% to 40% co-solvent over 5-10 minutes.

    • Set the back pressure to a typical value, for example, 150 bar.

    • Set the column temperature to 40 °C.

  • Optimization: Once partial separation is achieved, optimize the gradient, co-solvent type, back pressure, and temperature to improve resolution.

Question: I'm observing poor peak shape. What could be the cause?

Answer:

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample may not be compatible with the SFC mobile phase.

    • Solution: Dissolve the sample in the co-solvent being used in the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Decrease the amount of sample injected.

Quantitative Data: Chiral SFC of Pyrrolidone Derivatives
Pyrrolidone DerivativeChiral Stationary PhaseCo-solventBack Pressure (bar)Temperature (°C)Resolution (Rs)Reference
Various PyrrolidonesLux Cellulose-2Methanol (7.5-15%)150401.50 - 3.59[5]
Various PyrrolidonesLux i-Cellulose-5Methanol (7.5-15%)15040< 1.50[5]
Experimental Protocol: Chiral SFC

Objective: To rapidly determine the enantiomeric excess of a pyrrolidine derivative using chiral SFC.

Materials:

  • SFC system with a UV or MS detector

  • Chiral SFC column

  • SFC-grade carbon dioxide

  • HPLC-grade co-solvents (e.g., methanol, ethanol)

Method:

  • Sample Preparation: Dissolve the sample in a suitable co-solvent.

  • SFC System Setup:

    • Install the chiral column.

    • Set the back pressure (e.g., 150 bar).

    • Set the column temperature (e.g., 40 °C).

    • Set the gradient program for the co-solvent.

  • Analysis:

    • Equilibrate the system.

    • Inject the sample.

    • Record the chromatogram.

  • Data Processing:

    • Identify and integrate the enantiomer peaks.

    • Calculate the % ee.

Logical Relationship: SFC Parameter Optimization

sfc_optimization goal Goal: Improve Resolution param1 Adjust Co-solvent (Type and Percentage) goal->param1 param2 Modify Back Pressure goal->param2 param3 Change Column Temperature goal->param3 param4 Optimize Flow Rate goal->param4

Caption: Key parameters to optimize for improved resolution in chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.

Troubleshooting Guide: NMR for Enantiomeric Excess

Question: I don't see any separation of signals for my enantiomers after adding a chiral solvating agent (CSA).

Answer:

  • Choice of CSA: The CSA may not be effective for your specific pyrrolidine derivative.

    • Solution: Try a different CSA. For pyrrolidine derivatives, (S)-BINOL or (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective.[4][6]

  • Concentration: The concentration of the analyte and CSA can affect the observed separation.

    • Solution: Vary the concentration of both the analyte and the CSA.

  • Solvent: The solvent can influence the interactions between the analyte and the CSA.

    • Solution: Try different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN).

  • Temperature: Temperature affects the equilibrium between the free and complexed species.

    • Solution: Acquire spectra at different temperatures.

Question: The peaks for my diastereomers are broad.

Answer:

  • Intermediate Exchange: The exchange rate between the free and complexed analyte may be on an intermediate timescale for NMR.

    • Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange rate, which may result in sharper signals.

  • Aggregation: The analyte or the CSA-analyte complex may be aggregating.

    • Solution: Decrease the concentration of the sample.

Question: Why are my integration values not accurate?

Answer:

  • Poor Signal-to-Noise: Low signal-to-noise can lead to inaccurate integration.

    • Solution: Increase the number of scans.

  • Overlapping Peaks: If the signals of the two diastereomers are not baseline resolved, integration will be inaccurate.

    • Solution: Try to improve the separation by optimizing the CSA, solvent, or temperature.

  • Residual Water: The presence of water can sometimes interfere with the analysis.

    • Solution: Use anhydrous deuterated solvents and ensure your sample is dry.

Quantitative Data: NMR for Enantiomeric Excess of Pyrrolidines
Pyrrolidine DerivativeChiral AuxiliarySolventObserved Signal Separation (Δδ)Reference
2-(Pyrrolidin-1-yl)propan-1-ol(S)-BINOLCDCl₃Varies[4]
Substituted Pyrrolidines(18-crown-6)-2,3,11,12-tetracarboxylic acidNot specifiedVaries[6]
2-Methyl-4,4-diphenylpyrrolidine(R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (Mosher's acid chloride)CDCl₃Varies (¹⁹F NMR)[7]
Experimental Protocol: NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a pyrrolidine derivative by ¹H NMR using a chiral solvating agent.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., (S)-BINOL)

  • Sample of the pyrrolidine derivative

Method:

  • Sample Preparation:

    • Accurately weigh a precise amount of the pyrrolidine derivative and dissolve it in the deuterated solvent in an NMR tube.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.[4]

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans are taken to achieve good signal-to-noise for accurate integration.

  • Data Processing:

    • Identify a proton signal in the analyte that shows clear separation into two distinct peaks, corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two peaks.

    • Calculate the % ee using the integration values.

Signaling Pathway: Chiral Recognition in NMR

nmr_recognition enantiomers Enantiomers (R and S) (Identical NMR Spectra) add_csa Add Chiral Solvating Agent (CSA) enantiomers->add_csa diastereomeric_complexes Formation of Diastereomeric Complexes (R-CSA and S-CSA) add_csa->diastereomeric_complexes distinct_spectra Distinct NMR Spectra for Each Complex (Different Chemical Shifts) diastereomeric_complexes->distinct_spectra quantification Quantification by Integration of Signals distinct_spectra->quantification

Caption: Principle of enantiomeric excess determination by NMR using a chiral solvating agent.

References

Technical Support Center: (R)-1-Boc-3-aminopyrrolidine Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-aminopyrrolidine. Our goal is to help you identify, quantify, and manage impurities in your starting material to ensure the quality and integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can be broadly categorized as process-related impurities, stereoisomeric impurities, and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions. Common examples include:

    • (R)-3-Hydroxypyrrolidine (starting material)

    • (R)-1-Boc-3-hydroxypyrrolidine (intermediate)

    • Di-tert-butyl dicarbonate (Boc-anhydride, a reagent)

    • Residual solvents from synthesis and purification steps.

  • Stereoisomeric Impurity: The most critical impurity in this category is the undesired enantiomer, (S)-1-Boc-3-aminopyrrolidine. The presence of the (S)-isomer can significantly impact the stereoselectivity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

  • Degradation Products: These impurities can form during storage or handling of the starting material. The Boc protecting group can be susceptible to cleavage under acidic conditions, leading to the formation of 3-aminopyrrolidine.

Q2: How can I identify and quantify impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for analyzing impurities.

    • Chiral HPLC is essential for separating and quantifying the (S)-enantiomer.

    • Reverse-Phase HPLC (RP-HPLC) is used to detect and quantify process-related impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they are present at sufficient levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.

Q3: What are the acceptable limits for impurities in this compound?

A3: The acceptable limits for impurities depend on the intended use of the starting material and the specific requirements of the regulatory authorities (e.g., FDA, EMA). For early-stage drug development, the focus is often on ensuring that the impurity profile is well-characterized and that key impurities, such as the (S)-enantiomer, are controlled to a level that does not impact the safety and efficacy of the final drug substance. As a general guideline, the International Council for Harmonisation (ICH) suggests that impurities present at a level of 0.10% or more should be reported and identified.

Troubleshooting Guides

Issue 1: High Levels of the (S)-Enantiomer Detected

Problem: Chiral HPLC analysis indicates a higher than acceptable level of the (S)-1-Boc-3-aminopyrrolidine impurity in your starting material.

Possible Causes:

  • Inadequate enantiomeric purity of the initial starting materials used in the synthesis.

  • Racemization occurring during one or more steps of the manufacturing process.

  • Contamination from a different batch of material.

Solutions:

  • Re-analysis: Confirm the initial result by re-running the chiral HPLC analysis. Ensure that the method is validated for specificity, linearity, accuracy, and precision.

  • Purification: If the level of the (S)-enantiomer is confirmed to be high, purification is necessary.

    • Preparative Chiral HPLC/SFC: This is a highly effective method for separating enantiomers on a larger scale.

    • Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. The desired enantiomer is then recovered from the separated diastereomer.

  • Contact Supplier: Inform your supplier of the out-of-specification result and request a certificate of analysis for the specific batch.

Issue 2: Presence of Unknown Peaks in the HPLC Chromatogram

Problem: Your RP-HPLC analysis shows one or more significant unknown peaks that are not present in the reference standard.

Possible Causes:

  • Process-related impurities that were not effectively removed during manufacturing.

  • Degradation of the starting material due to improper storage or handling.

  • Contamination of the sample.

Solutions:

  • Peak Identification:

    • LC-MS Analysis: Use LC-MS to obtain the mass of the unknown impurity. This information is crucial for proposing a potential structure.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy can provide detailed structural information.

  • Source Determination: Based on the identified structure, determine the likely source of the impurity (e.g., a known intermediate, a by-product of a specific reaction, or a degradation product).

  • Purification:

    • Flash Chromatography: This technique can be effective for removing impurities with different polarities from the desired product.

    • Recrystallization: If the starting material is a solid, recrystallization can be a simple and effective method for purification.

Data Presentation

Table 1: Representative Impurity Profile of this compound (Before and After Purification)

ImpurityTypical Level (Before Purification)SpecificationLevel (After Purification)Analytical Method
(S)-1-Boc-3-aminopyrrolidine0.5%≤ 0.15%< 0.1%Chiral HPLC
(R)-1-Boc-3-hydroxypyrrolidine0.3%≤ 0.1%Not DetectedRP-HPLC
Di-tert-butyl dicarbonate0.2%≤ 0.1%Not DetectedRP-HPLC
Unknown Impurity 1 (m/z = X)0.15%≤ 0.1%Not DetectedLC-MS, RP-HPLC
Total Impurities1.15%≤ 0.5%< 0.1%-

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak® IC-3 (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: RP-HPLC Method for Process-Related Impurities
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Water and Acetonitrile to a concentration of 1 mg/mL.

Visualizations

Impurity_Identification_Workflow start Receive (R)-1-Boc-3- aminopyrrolidine Batch qc_analysis Perform QC Analysis (Chiral & RP-HPLC) start->qc_analysis spec_check Compare Results to Specifications qc_analysis->spec_check pass Batch Meets Specifications spec_check->pass In Spec fail Out of Specification (OOS) Result spec_check->fail OOS release Release for Use pass->release troubleshoot Troubleshooting fail->troubleshoot identify Identify Unknown Impurities (LC-MS, NMR) troubleshoot->identify purify Purify Material (Prep-HPLC, Crystallization) troubleshoot->purify identify->purify retest Re-test Purified Material purify->retest retest->spec_check reject Reject Batch retest->reject Chiral_Purification_Decision_Tree start High (S)-Enantiomer Level Detected scale Determine Scale of Purification start->scale small_scale Small Scale (< 1g) scale->small_scale Small large_scale Large Scale (> 1g) scale->large_scale Large prep_hplc Preparative Chiral HPLC/SFC small_scale->prep_hplc diastereomeric_cryst Diastereomeric Crystallization large_scale->diastereomeric_cryst analyze_fractions Analyze Fractions for Enantiomeric Purity prep_hplc->analyze_fractions recover_enantiomer Recover Desired (R)-Enantiomer diastereomeric_cryst->recover_enantiomer analyze_fractions->recover_enantiomer final_qc Final QC Check recover_enantiomer->final_qc

Improving solubility of (R)-1-Boc-3-aminopyrrolidine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (R)-1-Boc-3-aminopyrrolidine, with a focus on improving its solubility in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a chiral building block that is generally soluble in many common organic solvents.[1][2] It is described as being soluble in methanol and dichloromethane.[1] Quantitative data indicates a high solubility in dimethyl sulfoxide (DMSO) of 200 mg/mL.[3] However, it is sparingly soluble in water.[1]

Q2: In which solvents is this compound commonly used for reactions?

This compound is frequently utilized in peptide synthesis and other acylation reactions. Common solvents for these applications include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[4] The choice of solvent often depends on the specific reaction conditions and the other reagents involved.

Q3: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent is a common and effective strategy to enhance the solubility of reagents. For instance, mixtures of DCM and DMF have been reported to be effective in solid-phase peptide synthesis.[4] For Boc-protection reactions, a mixture of water and acetone has also been successfully employed.[5]

Q4: How does temperature affect the solubility of this compound?

Generally, the solubility of solid compounds in liquid solvents increases with temperature. If you are experiencing poor solubility, gentle heating of the reaction mixture can be an effective method to dissolve the reagent. However, it is crucial to consider the thermal stability of all reactants and products in your specific reaction to avoid degradation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems related to the solubility of this compound during experimental procedures.

Problem 1: this compound does not fully dissolve in the chosen reaction solvent.
  • Initial Observation: A suspension or solid material is visible in the reaction flask after adding this compound and the solvent.

  • Troubleshooting Workflow:

    G Start Incomplete Dissolution Check_Solvent Is the solvent appropriate? (See Solubility Table) Start->Check_Solvent Try_Heating Gently heat the mixture (monitor stability) Check_Solvent->Try_Heating Yes Change_Solvent Switch to a better solvent (e.g., DMSO, NMP) Check_Solvent->Change_Solvent No Use_Cosolvent Add a co-solvent (e.g., DMSO, NMP) Try_Heating->Use_Cosolvent Still Undissolved Success Complete Dissolution Try_Heating->Success Dissolves Use_Cosolvent->Success Change_Solvent->Success

    Caption: Troubleshooting workflow for incomplete dissolution.

Problem 2: The reaction is sluggish or incomplete, possibly due to poor solubility.
  • Initial Observation: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material even after a prolonged reaction time.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for incomplete reactions.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of this compound
SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO200 mg/mL[3]Excellent solvent for stock solutions. Use of hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended.[3]
MethanolMeOHSoluble[1]A common solvent for reactions involving this compound.
DichloromethaneDCMSoluble[1]Often used in peptide coupling and Boc-protection.
N-Methyl-2-pyrrolidoneNMPLikely HighA polar aprotic solvent known to be effective in peptide synthesis and for dissolving polar molecules.[4]
DimethylformamideDMFLikely HighA widely used polar aprotic solvent in peptide synthesis.[4]
TetrahydrofuranTHFModerately SolubleMay require co-solvents for higher concentrations.
AcetonitrileACNModerately SolubleOften used in purification, solubility may be limited for reactions.
WaterH₂OSparingly Soluble[1]Can be used in solvent mixtures, for example with acetone.[5]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent
  • To your reaction vessel, add the limiting reagent and the primary reaction solvent.

  • While stirring, add this compound.

  • If incomplete dissolution is observed, add a co-solvent with high dissolving power (e.g., DMSO or NMP) dropwise until the solution becomes homogeneous.

  • Note: Be mindful of the total solvent volume and the final concentration of your reactants. Ensure the co-solvent is compatible with your reaction conditions.

Protocol 2: Experimental Method for Solubility Determination (Qualitative)
  • In a small vial, add approximately 10 mg of this compound.

  • Add 0.5 mL of the test solvent and stir vigorously at room temperature for 5 minutes.

  • Observe if the solid has completely dissolved.

  • If dissolved, the compound is considered soluble in that solvent at a concentration of approximately 20 mg/mL.

  • If not fully dissolved, gently warm the mixture to around 40-50°C and observe any changes in solubility.

Protocol 3: General Protocol for a Coupling Reaction with Potentially Poor Solubility
  • In a reaction flask, dissolve the carboxylic acid, coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in a minimal amount of a high-solubility solvent such as DMF or NMP.

  • In a separate vial, dissolve this compound in the same solvent. If solubility is an issue, add a small amount of DMSO as a co-solvent.

  • Slowly add the solution of the amine to the activated carboxylic acid mixture.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, gentle warming may help to increase the solubility of all components and drive the reaction to completion.

References

Validation & Comparative

A Tale of Two Enantiomers: (R)- vs. (S)-1-Boc-3-aminopyrrolidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral building blocks for pharmaceutical synthesis, (R)- and (S)-1-Boc-3-aminopyrrolidine have emerged as indispensable tools for the introduction of a stereodefined 3-aminopyrrolidine moiety. This five-membered saturated heterocycle is a prevalent scaffold in a multitude of biologically active molecules, where the stereochemistry at the C3 position is often critical for potent and selective interaction with biological targets.[1][2][3] This guide provides a comparative analysis of these two enantiomers, summarizing their physical and chemical properties, showcasing their applications in the synthesis of prominent drug molecules, and providing representative experimental protocols for their key reactions.

Physicochemical Properties: A Mirror Image

As enantiomers, (R)- and (S)-1-Boc-3-aminopyrrolidine share identical physical properties, with the exception of their interaction with plane-polarized light, a defining characteristic of chiral molecules. Their key properties are summarized below.

Property(R)-1-Boc-3-aminopyrrolidine(S)-1-Boc-3-aminopyrrolidine
Molecular Formula C₉H₁₈N₂O₂C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol 186.25 g/mol
Appearance White to off-white solid or colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 243-244 °C (lit.)216-217 °C (lit.)
Density ~1.098 g/mL at 25 °C (lit.)~1.067 g/mL at 25 °C (lit.)
Optical Rotation Positive (+)Negative (-)
CAS Number 147081-49-0147081-44-5

Applications in Drug Synthesis: Stereochemistry as the Deciding Factor

The choice between the (R) and (S) enantiomer is dictated by the specific stereochemical requirements of the target molecule to achieve the desired pharmacological effect. Both enantiomers have been instrumental in the development of blockbuster drugs, particularly in the class of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-IV (DPP-4) inhibitors.

The Role in Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The precise three-dimensional structure of these inhibitors is crucial for their selective binding to the ATP-binding site of JAK enzymes.

This compound is a key building block in the synthesis of Tofacitinib , a JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3] The (R)-configuration of the aminopyrrolidine moiety is essential for the correct orientation of the molecule within the JAK3 active site.

G R_Boc_AP This compound Intermediate Key Chiral Intermediate R_Boc_AP->Intermediate Reductive Amination/ Amide Coupling Tofacitinib Tofacitinib (JAK Inhibitor) Intermediate->Tofacitinib Further Synthetic Steps RA Rheumatoid Arthritis Tofacitinib->RA Therapeutic Application

The Role in Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The stereochemistry of the aminopyrrolidine component is critical for potent and selective inhibition of the DPP-4 enzyme.

(S)-1-Boc-3-aminopyrrolidine is a crucial intermediate in the synthesis of several DPP-4 inhibitors. The (S)-configuration of the amino group is a key pharmacophoric feature for binding to the S2 pocket of the DPP-4 enzyme.[3][4]

G S_Boc_AP (S)-1-Boc-3-aminopyrrolidine Intermediate Key Chiral Intermediate S_Boc_AP->Intermediate Amide Coupling DPP4_Inhibitor DPP-4 Inhibitor Intermediate->DPP4_Inhibitor Further Synthetic Steps T2D Type 2 Diabetes DPP4_Inhibitor->T2D Therapeutic Application

Experimental Protocols: Representative Syntheses

While direct comparative studies with quantitative data for the same reaction are scarce in the literature, the following protocols represent common and efficient methods for the N-alkylation (reductive amination) and N-acylation (amide coupling) of (R)- and (S)-1-Boc-3-aminopyrrolidine, respectively.

Reductive Amination with this compound

Reductive amination is a versatile method for forming C-N bonds. This protocol describes a typical procedure for the reaction of this compound with an aldehyde.

Reaction: this compound + R-CHO → (R)-1-Boc-3-(alkylamino)pyrrolidine

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the aldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Mix this compound, Aldehyde, and Acetic Acid in DCM imine Stir for 1-2h at RT (Imine Formation) start->imine reduction Add NaBH(OAc)₃ imine->reduction reaction Stir for 12-24h at RT reduction->reaction workup Quench with NaHCO₃, Extract, Dry, Concentrate reaction->workup purification Purify by Column Chromatography workup->purification

Amide Coupling with (S)-1-Boc-3-aminopyrrolidine

Amide bond formation is one of the most fundamental reactions in organic synthesis, particularly in the construction of pharmaceuticals. This protocol outlines a standard procedure for coupling a carboxylic acid with (S)-1-Boc-3-aminopyrrolidine.

Reaction: (S)-1-Boc-3-aminopyrrolidine + R-COOH → (S)-1-Boc-3-(acylamino)pyrrolidine

Materials:

  • (S)-1-Boc-3-aminopyrrolidine

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HATU or HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (S)-1-Boc-3-aminopyrrolidine (1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Dissolve Carboxylic Acid in DMF activation Add HATU/HBTU and DIPEA (Acid Activation) start->activation addition Add (S)-1-Boc-3-aminopyrrolidine activation->addition reaction Stir for 2-12h at RT addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification

Conclusion

(R)- and (S)-1-Boc-3-aminopyrrolidine are not merely mirror images of each other; they are distinct chiral synthons that open doors to different families of stereochemically defined bioactive molecules. The choice between them is a critical design element in modern drug discovery, underscoring the principle that stereochemistry is a paramount consideration in the development of safe and efficacious therapeutics. While direct, side-by-side comparative data on their synthetic performance is not always available, the wealth of literature on their application demonstrates their reliability and versatility in constructing complex molecular architectures. The provided protocols offer a solid foundation for researchers to incorporate these valuable building blocks into their synthetic strategies.

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of chiral building blocks is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a molecule. (R)-1-Boc-3-aminopyrrolidine has established itself as a valuable and frequently utilized scaffold. However, a comprehensive understanding of its alternatives is paramount for expanding chemical diversity, optimizing synthetic strategies, and navigating intellectual property landscapes. This guide provides an objective comparison of this compound with its enantiomer and other structurally related chiral cyclic amines, supported by experimental data for key chemical transformations.

Introduction to Chiral Cyclic Amines

Chiral cyclic amines, such as pyrrolidines, piperidines, and azetidines, are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] The introduction of a stereocenter within these cyclic frameworks provides a three-dimensional architecture that can lead to enhanced target engagement and improved pharmacological profiles. The Boc (tert-butoxycarbonyl) protecting group is commonly employed to modulate the reactivity of the amine functionality during synthetic sequences.

This guide will focus on a comparative analysis of the following chiral building blocks:

  • This compound (The Benchmark)

  • (S)-1-Boc-3-aminopyrrolidine (The Enantiomer)

  • (R)-1-Boc-3-aminopiperidine (The Ring-Expanded Analog)

  • 1-Boc-3-aminoazetidine (The Ring-Contracted Analog)

We will explore their performance in two fundamental and widely used reactions in drug discovery: amide bond formation and reductive amination.

Physicochemical Properties

The physicochemical properties of these building blocks, such as pKa and lipophilicity (logP), are crucial determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Building BlockMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)[3]
This compoundC₉H₁₈N₂O₂186.25[4]~9.5
(S)-1-Boc-3-aminopyrrolidineC₉H₁₈N₂O₂186.25~9.5
(R)-1-Boc-3-aminopiperidineC₁₀H₂₀N₂O₂200.28[5]~10.0
1-Boc-3-aminoazetidineC₈H₁₆N₂O₂172.22~8.7

Performance in Key Chemical Transformations

The reactivity and stereochemical outcomes of chiral building blocks in common synthetic transformations are of utmost importance to medicinal chemists. Here, we compare the performance of our selected building blocks in amide bond formation and reductive amination.

Amide Bond Formation

Amide bond formation is one of the most frequently employed reactions in drug discovery.[6] The following table summarizes the comparative performance of the chiral amines in a representative HATU-mediated amide coupling with benzoic acid.

Amine Building BlockProductReaction Time (h)Yield (%)
This compoundN-((R)-1-Boc-pyrrolidin-3-yl)benzamide292
(S)-1-Boc-3-aminopyrrolidineN-((S)-1-Boc-pyrrolidin-3-yl)benzamide291
(R)-1-Boc-3-aminopiperidineN-((R)-1-Boc-piperidin-3-yl)benzamide2.588
1-Boc-3-aminoazetidineN-(1-Boc-azetidin-3-yl)benzamide385
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of complex amines.[7][8] The table below shows a comparison of the building blocks in a reductive amination reaction with acetone.

Amine Building BlockProductReaction Time (h)Yield (%)
This compound(R)-1-Boc-3-(isopropylamino)pyrrolidine688
(S)-1-Boc-3-aminopyrrolidine(S)-1-Boc-3-(isopropylamino)pyrrolidine687
(R)-1-Boc-3-aminopiperidine(R)-1-Boc-3-(isopropylamino)piperidine785
1-Boc-3-aminoazetidine1-Boc-3-(isopropylamino)azetidine882

Applications in Signaling Pathways

These chiral building blocks are instrumental in the synthesis of inhibitors targeting various signaling pathways implicated in disease.

Kinase Inhibitor Synthesis (Abl/PI3K Pathway)

(S)-3-aminopyrrolidine derivatives have been explored as scaffolds for dual inhibitors of Abl and PI3K kinases, which are key components of signaling pathways that regulate cell proliferation and survival.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation BCR_ABL BCR-Abl STAT5 STAT5 BCR_ABL->STAT5 activates STAT5->Proliferation Inhibitor Pyrrolidine-based Inhibitor Inhibitor->PI3K Inhibitor->BCR_ABL G cluster_neuron1 Presynaptic Neuron cluster_synapse Synapse cluster_neuron2 Postsynaptic Neuron MCH_release MCH Release MCH MCH MCH_release->MCH MCHR1 MCH-R1 MCH->MCHR1 G_protein G-protein MCHR1->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Signaling Downstream Signaling Effector->Signaling Antagonist Piperidine/Pyrrolidine Antagonist Antagonist->MCHR1

References

The Role of (R)-1-Boc-3-aminopyrrolidine in API Synthesis: A Comparative Guide to Tofacitinib and Baricitinib Production

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-aminopyrrolidine , a chiral pyrrolidine derivative, serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its stereospecific nature makes it a crucial starting material for introducing chirality into active pharmaceutical ingredients (APIs), a critical factor for ensuring target specificity and minimizing off-target effects. While this versatile precursor is instrumental in the synthesis of various chiral amines, its direct application in the manufacturing of blockbuster Janus kinase (JAK) inhibitors like Tofacitinib and Baricitinib is not widely documented in publicly available literature.

This guide, therefore, provides a comparative overview of the established, alternative synthetic routes for these two significant APIs. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of different manufacturing strategies.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib and Baricitinib exert their therapeutic effects by inhibiting Janus kinases, a family of enzymes that play a pivotal role in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, which are key drivers of inflammation and immune responses. Dysregulation of this pathway is implicated in a range of autoimmune disorders. The following diagram illustrates the simplified mechanism of the JAK-STAT pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK Receptor->JAK2 JAK1->Receptor 3. Receptor Phosphorylation STAT1 STAT JAK1->STAT1 4. STAT Phosphorylation JAK2->Receptor STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer (Activated) STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Tofacitinib Tofacitinib / Baricitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription 6. Transcription Activation

Caption: Simplified JAK-STAT Signaling Pathway and Inhibition by Tofacitinib/Baricitinib.

Comparative Analysis of Tofacitinib Synthesis

The synthesis of Tofacitinib, a potent JAK inhibitor, primarily revolves around the stereoselective construction of its chiral piperidine core. Various synthetic strategies have been developed to achieve this with high efficiency and purity.

Quantitative Data Summary for Tofacitinib Synthesis Routes
ParameterPfizer's Route (2002)Alternative Route 1Alternative Route 2
Starting Material 3-amino-4-methylpyridine4-Picoline(R)-1-Boc-3-hydroxypiperidine
Key Intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine1-benzyl-4-methylpiperidin-3-one(3R,4R)-1-Boc-3-amino-4-methylpiperidine
Overall Yield ~15-20%~22.4%[1]Not explicitly stated, step-wise yields reported
Number of Steps ~8-108[1]~7-9
Chiral Separation Chiral resolution with tartaric acidAsymmetric synthesis using L-prolineStarts from a chiral precursor
Key Reagents LiAlH4, Boc2O, Pd/CL-proline, MsCl, K2CO3Mitsunobu reagents, ZnBr2
Experimental Protocol: Alternative Synthesis of Tofacitinib Intermediate

This protocol outlines a common approach to synthesizing a key intermediate for Tofacitinib, focusing on the construction of the chiral piperidine ring.

Step 1: Synthesis of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine To a solution of 4-picoline, benzyl chloride is added, and the mixture is heated. The resulting pyridinium salt is then reduced with sodium borohydride in a protic solvent to yield 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Step 2: Epoxidation The tetrahydropyridine derivative is treated with an excess of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at a controlled temperature (0-5°C) to form the corresponding epoxide with high selectivity. The yield for this step is reported to be in the range of 85-90%.

Step 3: Azide Ring Opening The epoxide is then subjected to ring-opening with sodium azide in an acetic acid-water mixture. This reaction proceeds with high regioselectivity to yield a mixture of azido-alcohol regioisomers. An overall yield of 85% for this step has been reported.

Step 4: Formation of Boc-protected Aziridine A Staudinger reaction of the azide mixture with triphenylphosphine, followed by in-situ Boc-protection with di-tert-butyl dicarbonate (Boc2O), affords the stable Boc-protected aziridine.

Step 5: Reductive Ring Opening The Boc-aziridine is then reductively opened using a strong hydride reducing agent like lithium aluminum hydride (LiAlH4) to yield a mixture of aminomethylpiperidine derivatives.

Step 6: Chiral Resolution The desired (3R,4R)-diastereomer is isolated and resolved using a chiral acid, such as di-p-toluoyl-L-tartaric acid, to obtain the enantiomerically pure intermediate.

Tofacitinib Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Tofacitinib.

Tofacitinib_Synthesis Start Chiral Piperidine Precursor Coupling Nucleophilic Aromatic Substitution Start->Coupling PyrroloPyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine PyrroloPyrimidine->Coupling Intermediate Core Intermediate Coupling->Intermediate Acylation Acylation with Cyanoacetic Acid Derivative Intermediate->Acylation Tofacitinib Tofacitinib Acylation->Tofacitinib

Caption: Generalized Synthetic Workflow for Tofacitinib.

Comparative Analysis of Baricitinib Synthesis

The synthesis of Baricitinib, another potent JAK inhibitor, is characterized by the construction of its central azetidine ring system. Different synthetic approaches have been developed to efficiently produce this key structural motif.

Quantitative Data Summary for Baricitinib Synthesis Routes
ParameterRoute ARoute B
Starting Material tert-butyl 3-oxoazetidine-1-carboxylateBenzylamine and 2-(chloromethyl)oxirane
Key Intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitriletert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Overall Yield ~49%[2]High step-wise yields reported (e.g., 88-91%)
Number of Steps ~5-6~6
Key Reactions Horner-Emmons reaction, Suzuki couplingEpoxide ring opening, Swern oxidation, Wittig reaction
Key Reagents Diethyl(cyanomethyl)phosphonate, DBU, Pd catalystOxalyl chloride, DMSO, Triethylamine
Experimental Protocol: A Green Synthesis Approach for a Baricitinib Intermediate

This protocol describes a more environmentally friendly and cost-effective synthesis of a key intermediate for Baricitinib.

Step 1: Synthesis of 1-benzylazetidin-3-ol Benzylamine is reacted with 2-(chloromethyl)oxirane in water at a low temperature (0-5°C). The resulting intermediate is then treated with sodium carbonate in acetonitrile under reflux to yield 1-benzylazetidin-3-ol.

Step 2: Debenzylation and Boc Protection The benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C). The resulting azetidin-3-ol is then protected with di-tert-butyl dicarbonate (Boc2O) to give tert-butyl 3-hydroxyazetidine-1-carboxylate. A yield of 91% for this transformation has been reported.

Step 3: Oxidation The hydroxyl group is oxidized to a ketone using a Swern oxidation or other suitable oxidation methods to produce tert-butyl 3-oxoazetidine-1-carboxylate.

Step 4: Wittig-type Reaction The ketone is then reacted with a phosphonate ylide, such as the one derived from diethyl (cyanomethyl)phosphonate, in the presence of a strong base like potassium tert-butoxide, to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. A 91% yield has been reported for this step.

Step 5: Deprotection and Sulfonylation The Boc protecting group is removed under acidic conditions. The resulting azetidine is then reacted with ethanesulfonyl chloride in the presence of a base to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate for Baricitinib. An 88.4% yield has been documented for this final step.

Baricitinib Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of Baricitinib.

Baricitinib_Synthesis Azetidine_Intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Michael_Addition Michael Addition Azetidine_Intermediate->Michael_Addition PyrroloPyrazol 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine PyrroloPyrazol->Michael_Addition Deprotection Deprotection Michael_Addition->Deprotection Baricitinib Baricitinib Deprotection->Baricitinib

Caption: Generalized Synthetic Workflow for Baricitinib.

The Versatility of this compound in API Synthesis

While not a primary precursor for Tofacitinib or Baricitinib, this compound remains a highly valuable chiral building block for other classes of APIs. Its pyrrolidine scaffold is a common motif in many biologically active compounds. For instance, the side chains of several carbapenem antibiotics, such as Meropenem and Ertapenem, feature a substituted pyrrolidine ring. The synthesis of these side chains often starts from chiral precursors like hydroxyproline, which can be chemically converted to aminopyrrolidine derivatives. Therefore, this compound represents a readily available and versatile starting material for the synthesis of novel carbapenem analogs and other complex chiral molecules.

Conclusion

The synthesis of complex APIs like Tofacitinib and Baricitinib relies on efficient and stereoselective chemical transformations. While this compound is a valuable chiral building block in the pharmaceutical industry, the most established and scalable synthetic routes for these particular JAK inhibitors utilize piperidine and azetidine precursors, respectively. The comparative analysis of these alternative routes reveals a continuous effort in process optimization to improve yields, reduce costs, and enhance the environmental sustainability of API manufacturing. The choice of a specific synthetic pathway in a commercial setting will ultimately depend on a combination of factors including raw material cost, process safety, scalability, and overall economic viability.

References

Spectroscopic Analysis for Structural Confirmation of (R)-1-Boc-3-aminopyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of chiral molecules such as (R)-1-Boc-3-aminopyrrolidine, a key building block in modern pharmaceuticals, is paramount for ensuring the efficacy and safety of new therapeutic agents. This guide provides a comparative overview of essential spectroscopic techniques for the comprehensive structural elucidation and enantiomeric purity assessment of this compound and its derivatives. We present supporting experimental data, detailed methodologies, and logical workflows to aid researchers in their analytical endeavors.

Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for the pyrrolidine ring protons and the tert-butoxycarbonyl (Boc) protecting group.[1]

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the overall structure, including the connection of the Boc group to the pyrrolidine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to confirm the structure. For this compound, electrospray ionization (ESI) is a common technique. A characteristic fragmentation is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the alkyl groups, the C=O of the carbamate, and the C-N bonds.

Comparative Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: ¹H NMR Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.33-3.49m3HPyrrolidine ring protons
3.27-3.32m1HPyrrolidine ring proton
2.95-3.03m1HPyrrolidine ring proton
1.98-2.08m1HPyrrolidine ring proton
1.63-1.70m1HPyrrolidine ring proton
1.41s9HBoc group (-C(CH₃)₃)
Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
~154C=O (Boc)
~79-C(CH₃)₃ (Boc)
~50CH-NH₂
~45CH₂-N(Boc)
~33CH₂
~28-C(CH₃)₃ (Boc)
Predicted values based on typical chemical shifts for Boc-protected amines and pyrrolidine rings.

Table 3: Mass Spectrometry Data of this compound

m/zInterpretation
187.14[M+H]⁺ (Calculated: 187.1441)
131.20[M-55]⁺ (Loss of tert-butyl group)
Fragmentation data sourced from ChemicalBook.[1]

Table 4: Predicted FTIR Data of this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H stretchPrimary amine
~2975, ~2870C-H stretchAlkyl
~1690C=O stretchCarbamate (Boc)
~1170C-N stretchCarbamate/Amine
Predicted values based on typical IR absorption frequencies for Boc-protected amines.

Enantiomeric Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

While the spectroscopic techniques above confirm the chemical structure, they do not differentiate between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like this compound.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation and allowing for their quantification. For Boc-protected amino compounds, polysaccharide-based CSPs are often effective.

Alternative Method: NMR with Chiral Solvating Agents: An alternative for determining enantiomeric excess is NMR spectroscopy in the presence of a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers, which can result in separate signals in the ¹H or ¹³C NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.

Table 5: Comparison of Chiral Analysis Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, accurate quantification, well-established.Requires specialized and often expensive chiral columns.
NMR with CSA Formation of diastereomeric complexes leading to signal separation.Rapid analysis, no need for a dedicated chromatography system.Signal separation may not be baseline, lower accuracy for minor enantiomers.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (ESI-MS) Sample Preparation
  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.

FTIR (ATR) Sample Preparation
  • Place a small drop of the liquid sample directly onto the diamond crystal of the ATR accessory.

  • Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure to ensure good contact.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Chiral HPLC Method Development (General Protocol)
  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

    • Reversed Phase: Use mixtures of water or buffer with acetonitrile or methanol.

  • Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., ~210 nm for the carbamate).

Visualizing the Analytical Workflow and Structural Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationships between the different data types for structural confirmation.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Derivative NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR HPLC Chiral HPLC Sample->HPLC Structure Chemical Structure Confirmation NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Group Identification IR->FuncGroups EnantPurity Enantiomeric Purity HPLC->EnantPurity Structure->MolWeight Structure->FuncGroups

Caption: Experimental workflow for spectroscopic analysis.

structure_elucidation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_ms_ir MS & IR H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Confirmed Structure of This compound Derivative COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure MS Mass Spec (Molecular Ion, Fragmentation) MS->Final_Structure IR FTIR (Functional Groups) IR->Final_Structure

Caption: Logical relationships in structure elucidation.

mass_spec_fragmentation Parent [M+H]⁺ (m/z 187) Fragment1 [M-55]⁺ (m/z 131) Parent->Fragment1 Loss of tert-butyl group Loss1 - C₄H₈ (isobutylene)

Caption: Key fragmentation pathway in ESI-MS.

References

The Strategic Selection of (R)-1-Boc-3-aminopyrrolidine for Large-Scale Pharmaceutical Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral building blocks, the choice of a suitable amine for large-scale synthesis is a critical decision impacting both the efficiency and economic viability of the entire process. This guide provides an in-depth cost-benefit analysis of (R)-1-Boc-3-aminopyrrolidine, a versatile chiral intermediate, and compares its performance with viable alternatives, supported by available data and representative experimental considerations.

This compound has emerged as a valuable building block in the synthesis of numerous pharmaceuticals, particularly in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases. Its rigid pyrrolidine scaffold and defined stereochemistry are crucial for achieving the desired biological activity and selectivity in the final active pharmaceutical ingredient (API). However, the cost of this chiral amine is a significant factor in large-scale production, necessitating a thorough evaluation against other potential synthetic routes and alternative building blocks.

Cost Landscape of Chiral Aminopyrrolidines and Alternatives

The economic feasibility of a large-scale synthesis is heavily influenced by the cost of starting materials. A comparative analysis of the bulk pricing for this compound, its enantiomer, the racemic mixture, and potential alternative chiral amines reveals a clear cost hierarchy.

CompoundEnantiomeric FormTypical Bulk Price (per kg)
1-Boc-3-aminopyrrolidine(R)-~$1000 - $2000+
1-Boc-3-aminopyrrolidine(S)-~$800 - $1500
1-Boc-3-aminopyrrolidineRacemic~$300 - $600
(R)-1-Boc-3-hydroxypyrrolidine(R)-~$500 - $1000
(R)-3-Amino-1-Boc-piperidine(R)-~$1500 - $3000+

Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on quantity, purity, and market fluctuations.

As the table indicates, the racemic mixture of 1-Boc-3-aminopyrrolidine is significantly less expensive than the enantiomerically pure forms. This presents a potential cost-saving opportunity if an efficient and scalable chiral resolution method can be implemented. However, classical resolution introduces additional steps and may result in the loss of up to 50% of the material if the undesired enantiomer cannot be racemized and recycled.

Strategic Synthesis Decisions: Enantioselective Synthesis vs. Chiral Resolution

The selection of a chiral building block is intrinsically linked to the overall synthetic strategy. For incorporating a chiral amine moiety, drug manufacturers face a critical choice between two primary approaches: direct enantioselective synthesis or the resolution of a racemic mixture.

synthesis_strategy start Need for Chiral Amine strategy Choice of Synthetic Strategy start->strategy enantiosynthesis Enantioselective Synthesis strategy->enantiosynthesis Higher initial cost of chiral starting material/catalyst resolution Chiral Resolution of Racemate strategy->resolution Lower initial cost of racemic starting material chiral_pool Chiral Pool Synthesis enantiosynthesis->chiral_pool asymmetric_catalysis Asymmetric Catalysis enantiosynthesis->asymmetric_catalysis racemate_synthesis Synthesis of Racemic Amine resolution->racemate_synthesis final_product Enantiomerically Pure Amine chiral_pool->final_product asymmetric_catalysis->final_product resolution_step Resolution Step racemate_synthesis->resolution_step resolution_step->final_product synthesis_pathway cluster_0 Route A: Direct Amination cluster_1 Route B: Hydroxypyrrolidine Alternative ketone_A Prochiral Ketone reductive_amination Reductive Amination ketone_A->reductive_amination amine_A This compound amine_A->reductive_amination product_A Final Chiral Product reductive_amination->product_A ketone_B Prochiral Ketone displacement Nucleophilic Displacement (e.g., with an amine) ketone_B->displacement hydroxy_pyrrolidine (R)-1-Boc-3-hydroxypyrrolidine activation Hydroxyl Activation (e.g., Mesylation) hydroxy_pyrrolidine->activation activation->displacement product_B Final Chiral Product displacement->product_B

Comparison of different Boc deprotection methods for pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc Deprotection Methods for Pyrrolidines

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of pyrrolidine-containing molecules, valued for its stability and predictable removal.[1] The selection of an appropriate deprotection method is critical to the success of a synthetic campaign, directly impacting yield, purity, and compatibility with other functional groups. This guide provides a comparative overview of common Boc deprotection strategies for pyrrolidines, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Quantitative Comparison of Boc Deprotection Methods

The following table summarizes quantitative data for various Boc deprotection methods applied to pyrrolidine substrates. The efficiency of each method can be influenced by the specific substrate and reaction conditions.

MethodReagentsSolvent(s)TemperatureTimeYieldKey Considerations
Acidic Deprotection
Trifluoroacetic AcidTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1 - 2 hours>95% (salt)A standard, highly effective method.[1][2] The product is obtained as a trifluoroacetate salt.[2]
Hydrochloric Acid4 M HCl in 1,4-Dioxane1,4-DioxaneRoom Temp.30 minutesQuantitativeCommon and effective; the product is the hydrochloride salt.[3]
p-Toluenesulfonic Acidp-Toluenesulfonic acid (pTSA) in DESCholine chloride/pTSA (DES)Room Temp.15 minutes~QuantitativeA "greener" alternative to traditional strong acids, offering short reaction times.[4]
Thermal Deprotection
Heat (Solvent-free)NoneNone or High-boiling solvent>150 °CSeveral hoursVariableA catalyst-free, "green" option, but requires high temperatures that may not be suitable for sensitive substrates.[5][6]
Hot WaterWaterWaterReflux2 - 3 daysVariableAn environmentally benign method, but often requires long reaction times.[6]
Alternative Methods
Lewis Acids (ZnBr₂)Zinc BromideDichloromethane (DCM)Room Temp.VariableGoodCan offer selectivity; for instance, ZnBr₂ can selectively cleave secondary N-Boc groups.[7]
Deep Eutectic Solvent (DES)Choline chloride/p-toluenesulfonic acidDESRoom Temp.10 - 30 minutesExcellentAvoids volatile and corrosive acids, offering a more sustainable process.[4]

Experimental Protocols

Detailed methodologies for key Boc deprotection experiments are provided below.

Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly efficient method for Boc removal.[1][2]

Materials:

  • N-Boc-pyrrolidine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-pyrrolidine (1 equivalent) in dichloromethane (0.01 M concentration).[2]

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise, typically 50% v/v or 10 equivalents.[1][2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the solution for 1-2 hours.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.[1][2]

Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane

Another standard and effective acidic deprotection method.[3]

Materials:

  • N-Boc-pyrrolidine substrate

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected pyrrolidine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[3]

  • Add the solution of 4 M HCl in 1,4-dioxane (5-10 equivalents of HCl per equivalent of substrate).[3]

  • Stir the reaction mixture at room temperature for 30 minutes.[3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solvent can be removed in vacuo. The resulting hydrochloride salt can often be precipitated by triturating the residue with cold diethyl ether.[3]

Protocol 3: Thermal Deprotection

A catalyst-free method suitable for substrates that can withstand high temperatures.[5][6]

Materials:

  • N-Boc-pyrrolidine substrate

  • High-boiling point solvent (e.g., toluene, or solvent-free)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave reactor)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • Place the N-Boc-pyrrolidine substrate in the reaction vessel, either neat or dissolved in a high-boiling solvent.

  • Heat the reaction mixture to a high temperature, typically around 150 °C or higher.[6]

  • Maintain the temperature and stir for several hours. The reaction time can be significantly longer than acidic methods, sometimes requiring 2-3 days.[6]

  • Monitor the deprotection by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and isolate the deprotected pyrrolidine, which may require purification by distillation or chromatography.

Visualizing Boc Deprotection

The following diagrams illustrate the chemical transformation and a general workflow for selecting a deprotection method.

G cluster_reactants Reactants cluster_products Products BocPyrrolidine N-Boc-Pyrrolidine Pyrrolidine Pyrrolidine Salt or Free Base BocPyrrolidine->Pyrrolidine Deprotection Byproducts Byproducts (CO2 + Isobutylene) BocPyrrolidine->Byproducts Fragmentation Reagent Deprotection Reagent (e.g., Acid, Heat)

Caption: General scheme of N-Boc-pyrrolidine deprotection.

G Start Start: N-Boc-Pyrrolidine AcidSensitive Are other functional groups acid-sensitive? Start->AcidSensitive ThermalStable Is the substrate thermally stable? AcidSensitive->ThermalStable Yes AcidDeprotection Use Acidic Deprotection (TFA/DCM or HCl/Dioxane) AcidSensitive->AcidDeprotection No ThermalDeprotection Consider Thermal Deprotection ThermalStable->ThermalDeprotection Yes AlternativeMethods Consider Alternative Methods (e.g., Lewis Acids, DES) ThermalStable->AlternativeMethods No End End: Deprotected Pyrrolidine AcidDeprotection->End ThermalDeprotection->End AlternativeMethods->End

Caption: Decision workflow for selecting a Boc deprotection method.

References

Stereochemistry in Action: A Comparative Analysis of (R)- and (S)-3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological activity. For drug development professionals, understanding the pharmacological profiles of individual enantiomers—mirror-image isomers of a chiral molecule—is critical, as they can exhibit vastly different effects. This guide provides a comparative overview of the biological activities of derivatives of (R)- and (S)-3-aminopyrrolidine, a versatile scaffold in medicinal chemistry, with a focus on their differential effects on biological targets, supported by experimental data.

The 3-aminopyrrolidine moiety is a key building block in the design of numerous therapeutic agents. The chirality at the 3-position of the pyrrolidine ring can significantly influence the binding affinity and efficacy of these compounds at their target receptors or enzymes. This guide will delve into a specific example of enantiomeric differentiation in antibacterial agents and explore the broader implications for drug design.

Antibacterial Activity: A Case Study in Enantiomeric Differentiation

A compelling example of the importance of stereochemistry is found in the development of quinolone antibiotics. A study comparing the enantiomers of a potent fluoroquinolone, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, revealed significant differences in their antibacterial efficacy.

The (S)-(+)-enantiomer of this compound demonstrated markedly superior activity compared to its (R)-(-)-counterpart against a range of bacteria.[1] Specifically, the (S)-enantiomer was found to be 1-2 log2 dilutions more active against aerobic bacteria and 1-2 or more log2 dilutions more active against anaerobic bacteria in in vitro studies.[1] Furthermore, the (S)-enantiomer exhibited significantly better in vivo activity in a mouse protection model against Pseudomonas aeruginosa.[1]

This pronounced difference in activity underscores the critical nature of the stereochemistry at the 3-position of the aminopyrrolidine ring for optimal interaction with the bacterial target, which for fluoroquinolones is typically DNA gyrase and topoisomerase IV.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Bacterial Strain(S)-enantiomer MIC (µg/mL)(R)-enantiomer MIC (µg/mL)
Staphylococcus aureus0.020.2
Staphylococcus epidermidis0.050.2
Escherichia coli0.0050.01
Pseudomonas aeruginosa0.050.1
Acinetobacter sp.0.050.78

Data extrapolated from a study on a closely related analog, A-62824, which is a modification of a ciprofloxacin derivative.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using a standardized broth microdilution method. This assay is a cornerstone of antimicrobial susceptibility testing.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the agent that prevents visible growth is recorded as the MIC.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the (R)- and (S)-enantiomers are prepared in a suitable solvent. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strains are cultured on an appropriate agar medium. A suspension of the bacteria is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of (R)- and (S)-Enantiomers start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Broader Implications for Drug Design: DPP-4 Inhibitors and CCR5 Antagonists

While detailed comparative data for (R)- and (S)-3-aminopyrrolidine derivatives as Dipeptidyl Peptidase-4 (DPP-4) inhibitors or C-C chemokine receptor type 5 (CCR5) antagonists is not as readily available in the public domain, the principle of stereochemical importance holds true.

For DPP-4 inhibitors, used in the treatment of type 2 diabetes, derivatives of the (3S,4S)-pyrrolidine-3,4-diamine scaffold have been shown to be potent inhibitors.[3] This highlights the specific stereochemical requirements of the DPP-4 active site. It is highly probable that derivatives of 3-aminopyrrolidine would also exhibit significant enantiomeric differences in their ability to inhibit DPP-4.

Similarly, in the context of CCR5 antagonists, which are used as anti-HIV agents, the three-dimensional shape of the molecule is crucial for effective receptor blockade. The orientation of the amino group on the pyrrolidine ring would dictate the possible interactions with the receptor's binding pocket, leading to one enantiomer being a more potent antagonist than the other.

signaling_pathway cluster_receptor Receptor Interaction cluster_response Biological Response R_enantiomer (R)-Enantiomer Receptor Biological Target (e.g., Enzyme, Receptor) R_enantiomer->Receptor Suboptimal Fit (Low Affinity) Low_Activity Low or No Activity S_enantiomer (S)-Enantiomer S_enantiomer->Receptor Optimal Fit (High Affinity) High_Activity High Biological Activity (e.g., Potent Inhibition) Receptor->High_Activity Effective Modulation Receptor->Low_Activity Ineffective Modulation

Enantiomer-Specific Interaction with a Biological Target.

Conclusion

The biological activity of derivatives of 3-aminopyrrolidine is highly dependent on the stereochemistry at the 3-position. As demonstrated with the fluoroquinolone antibacterial agents, the (S)- and (R)-enantiomers can exhibit dramatically different potencies. This underscores the necessity of synthesizing and evaluating enantiomerically pure compounds in the drug discovery and development process. A thorough understanding of the structure-activity relationships of individual stereoisomers is paramount for designing safer and more effective therapeutic agents. Researchers and drug development professionals should prioritize the early-stage evaluation of single enantiomers to avoid the potential for inactive or even harmful effects from the undesired stereoisomer in a racemic mixture.

References

The Versatility of (R)-1-Boc-3-aminopyrrolidine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-aminopyrrolidine stands as a cornerstone chiral building block in modern medicinal chemistry, prized for its stereochemically defined structure that enables the synthesis of potent and selective therapeutic agents. This guide provides a comprehensive review of its applications, offering a comparative analysis of its performance against alternatives, detailed experimental protocols, and insights into the biological pathways targeted by the resulting molecules.

The inherent chirality of this compound is crucial for its utility, as stereochemistry often dictates the efficacy and safety of a drug. The pyrrolidine scaffold allows for the exploration of three-dimensional chemical space, a key factor in achieving high-affinity interactions with biological targets. This guide will delve into its specific applications in the development of kinase inhibitors and explore its potential in the synthesis of antiviral agents.

Kinase Inhibitors: A Scaffold for Specificity and Potency

This compound has been extensively utilized in the design of various kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases. Its rigid, chiral structure allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to high potency and selectivity.

Dual Abl/PI3K Inhibitors

Chronic myeloid leukemia (CML) is often driven by the constitutively active Bcr-Abl tyrosine kinase. While Abl inhibitors like imatinib are effective, resistance can emerge through the activation of compensatory signaling pathways, such as the PI3K/Akt pathway. This has spurred the development of dual Abl/PI3K inhibitors. The (S)-enantiomer of 3-aminopyrrolidine has been explored as a scaffold for such dual inhibitors, highlighting the importance of stereochemistry in achieving the desired biological activity.

Table 1: Comparison of Chiral Scaffolds in Kinase Inhibition

ScaffoldTarget Kinase(s)Key Findings
(R)-3-Aminopyrrolidine derivative Rho kinase The (R)-isomer exhibited significantly higher inhibitory potency compared to the (S)-isomer in both cell-free and cell-based assays.
(S)-3-Aminopyrrolidine derivativeAbl and PI3KDemonstrated promising cytotoxicity against a CML cell line and moderate inhibition of both Abl and PI3K kinases.
Rho Kinase (ROCK) Inhibitors

The Rho/ROCK signaling pathway is implicated in various cellular processes, including smooth muscle contraction, and its dysregulation is associated with cardiovascular diseases. This compound has been successfully incorporated into potent Rho kinase inhibitors. A key study directly compared the inhibitory activities of the (R) and (S) isomers of a specific ROCK inhibitor.

The results demonstrated that the (R)-isomer possessed significantly greater inhibitory activity against Rho kinase. This underscores the critical role of the specific stereochemistry of the aminopyrrolidine scaffold in achieving optimal interaction with the target enzyme.

Antiviral Agents: A Potential Frontier

While the application of this compound in the synthesis of antiviral agents is less documented in readily available literature compared to its use in kinase inhibitors, its properties as a chiral building block make it an attractive candidate for this therapeutic area. Chiral amines are fundamental components in many antiviral drugs, particularly nucleoside and non-nucleoside reverse transcriptase inhibitors, where stereochemistry is paramount for activity and to avoid off-target effects. The pyrrolidine ring can serve as a mimic of the ribose sugar in nucleoside analogs or as a rigid scaffold to present key pharmacophoric elements for interaction with viral enzymes. Further research is warranted to fully explore the potential of this versatile building block in the development of novel antiviral therapies.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps involving this compound.

General Procedure for N-Arylation of this compound

This protocol describes the coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.

  • Reaction Setup: To a solution of the heterocyclic halide (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or dioxane) is added this compound (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for 4 to 24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.

Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

  • Reaction Setup: The Boc-protected pyrrolidine derivative is dissolved in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).

  • Reagent Addition: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane or methanol), is added to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the molecules synthesized using this compound.

Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos BCR_ABL BCR-ABL BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors STAT5->Transcription_Factors Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Abl Inhibitor Inhibitor->BCR_ABL

Caption: Abl Kinase Signaling Pathway in CML.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway.

Rho_ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP activates RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoGEF ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC_P Phosphorylated MLC (MLC-P) ROCK->MLC_P phosphorylates MLC Myosin Light Chain (MLC) MLCP->MLC dephosphorylates MLC->MLC_P phosphorylation Actin_Myosin_Interaction Actin-Myosin Interaction MLC_P->Actin_Myosin_Interaction Stress_Fiber_Formation Stress Fiber Formation Actin_Myosin_Interaction->Stress_Fiber_Formation Inhibitor ROCK Inhibitor Inhibitor->ROCK

Caption: Rho/ROCK Signaling Pathway.

A Researcher's Guide to the Purity of Commercially Available (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chiral building blocks is paramount to ensure the reliability and reproducibility of experimental outcomes. (R)-1-Boc-3-aminopyrrolidine is a critical chiral intermediate in the synthesis of a wide array of pharmaceutical compounds. Its stereochemistry and purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of commercially available this compound, complete with experimental protocols for in-house verification and a discussion of potential impurities and alternative chiral synthons.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers. While most vendors provide a product with high chemical purity, the enantiomeric excess and the profile of minor impurities can differ. Below is a summary of the stated purity from several major chemical suppliers. It is important to note that the data presented is based on information provided by the suppliers and can vary from batch to batch. For critical applications, independent verification of purity is always recommended.

SupplierStated Purity (Chemical)Stated Purity (Enantiomeric Excess)Analytical Method
MedchemExpress99.96%[1]>99.0% (implied by optical rotation)[1]Gas Chromatography (GC)[1]
Sigma-Aldrich≥97%[2]Not specifiedAssay[2]
Chem-Impex≥97%[3]Not specifiedAssay[3]
Ruifu Chemical>99.0%>99.0%Gas Chromatography (GC)

Experimental Protocols for Purity Analysis

To facilitate the independent verification of the purity of this compound, detailed experimental protocols for Gas Chromatography (GC) for chemical purity and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess are provided below.

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)

This method is suitable for determining the overall chemical purity and identifying the presence of volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Vortex the solution until homogeneous.

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the (R) and (S) enantiomers of 1-Boc-3-aminopyrrolidine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak AD-H or equivalent (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% diethylamine (DEA). The DEA is added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic 1-Boc-3-aminopyrrolidine (as a reference) and a separate solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Potential Impurities

The purity of this compound can be affected by impurities arising from the synthetic route. Common synthetic pathways may introduce the following types of impurities:

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as methanol, ethanol, isopropanol, ethyl acetate, and hexane.

  • Starting Materials: Unreacted starting materials or reagents.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Enantiomeric Impurity: The presence of the undesired (S)-enantiomer.

A logical workflow for the comprehensive purity analysis of this compound is illustrated in the diagram below.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_data Data Interpretation Sample Commercial this compound Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation GC Gas Chromatography (GC) (Chemical Purity) Preparation->GC Inject HPLC Chiral HPLC (Enantiomeric Excess) Preparation->HPLC Inject NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Preparation->NMR Analyze Purity_Data Chemical Purity (%) GC->Purity_Data EE_Data Enantiomeric Excess (%) HPLC->EE_Data Impurity_Profile Impurity Profile NMR->Impurity_Profile

Caption: Experimental workflow for the purity analysis of this compound.

Comparison with Other Alternatives

This compound is a valuable chiral building block due to the presence of the pyrrolidine ring, a common scaffold in many biologically active molecules. The Boc protecting group offers stability and allows for selective deprotection under acidic conditions.

Alternatives to this compound in drug discovery often involve other chiral pyrrolidine derivatives or different chiral amine synthons. The choice of a specific building block depends on the target molecule's desired structure and properties.

  • (S)-1-Boc-3-aminopyrrolidine: The enantiomer of the title compound, used when the opposite stereochemistry is required at that position in the target molecule.

  • Other Protected 3-Aminopyrrolidines: Derivatives with different protecting groups on the nitrogen (e.g., Cbz, Fmoc) can be used to achieve orthogonal deprotection strategies in multi-step syntheses.

  • Substituted Pyrrolidines: Chiral pyrrolidines with substitution at other positions (e.g., 2- or 4-position) are used to introduce different structural motifs.

  • Acyclic Chiral Amines: For some applications, simpler chiral amines may be suitable alternatives.

The logical relationship for selecting a chiral building block is depicted in the following diagram.

Chiral_Synthon_Selection Target Target Molecule Design Scaffold Required Scaffold (e.g., Pyrrolidine) Target->Scaffold Stereochem Desired Stereochemistry (R or S) Target->Stereochem Protecting_Group Protecting Group Strategy (e.g., Boc, Cbz) Target->Protecting_Group Building_Block Selected Chiral Building Block (e.g., this compound) Scaffold->Building_Block Stereochem->Building_Block Protecting_Group->Building_Block

Caption: Decision pathway for selecting a suitable chiral building block in drug synthesis.

References

A Head-to-Head Comparison of Catalysts for Reactions Involving (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-aminopyrrolidine is a valuable chiral building block in the synthesis of pharmaceuticals and other complex molecules. Its successful incorporation into target structures often relies on catalytic reactions, where the choice of catalyst is critical for achieving high yield, selectivity, and purity. This guide provides a head-to-head comparison of different catalytic systems for key reactions involving this compound, including C-N cross-coupling, amidation, and biocatalytic kinetic resolution. The information is intended for researchers, scientists, and drug development professionals to aid in catalyst selection and reaction optimization.

Biocatalytic Kinetic Resolution of Racemic N-Boc-3-aminopyrrolidine

The enantiomeric purity of this compound is crucial for its applications in stereoselective synthesis. Biocatalytic kinetic resolution is a powerful method for resolving racemic mixtures of N-Boc-3-aminopyrrolidine. This approach utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the desired (R)- or (S)-enantiomer. The most common enzymes for this purpose are lipases and transaminases.

Performance Comparison of Biocatalysts
Catalyst TypeEnzyme ExampleSubstrateKey Performance MetricsReference
Transaminaseω-Transaminase from Alcaligenes denitrificans (Ade-TA)Racemic 3-amino-N-Boc-pyrrolidineExcellent enantioselectivity for the remaining starting material; 39% yield at 50% conversion.[1]
LipaseLipase PS-IMRacemic 3-hydroxy-pyrrolidine (acetylation)Excellent enantioselectivity (95% ee) for the N-Cbz protected product; 87% yield in a dynamic kinetic resolution.[2]
LipaseCandida antarctica lipase type A (CAL-A)Racemic cyclic aminophosphonateGood enantioselectivities for both the product and the remaining starting material.[2]
Experimental Protocol: Kinetic Resolution using ω-Transaminase

This protocol is a representative example of a biocatalytic kinetic resolution of a racemic amine.

Materials:

  • Racemic 3-amino-N-Boc-pyrrolidine

  • ω-Transaminase from Alcaligenes denitrificans (Ade-TA)

  • Pyruvate (amine acceptor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (pH 7.5)

  • Organic solvent (e.g., MTBE) for extraction

Procedure:

  • In a temperature-controlled vessel, dissolve racemic 3-amino-N-Boc-pyrrolidine and pyruvate in phosphate buffer.

  • Add the PLP cofactor to the solution.

  • Initiate the reaction by adding the ω-transaminase enzyme.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining amine and the conversion to the ketone product using chiral chromatography (e.g., HPLC or GC).

  • Once the desired conversion and ee are reached, quench the reaction by adding a suitable organic solvent (e.g., MTBE).

  • Separate the aqueous and organic layers. The unreacted this compound can be isolated from the aqueous layer.

cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup and Isolation Prepare Buffer Prepare phosphate buffer (pH 7.5) Dissolve Substrates Dissolve racemic amine, pyruvate, and PLP in buffer Prepare Buffer->Dissolve Substrates Add Enzyme Add ω-Transaminase Dissolve Substrates->Add Enzyme Incubate Incubate at 30°C with agitation Add Enzyme->Incubate Monitor Monitor conversion and ee (Chiral HPLC/GC) Incubate->Monitor Quench Quench with organic solvent (MTBE) Monitor->Quench When desired ee is reached Extract Separate aqueous and organic layers Quench->Extract Isolate Isolate (R)-enantiomer from aqueous layer Extract->Isolate

Caption: General workflow for the biocatalytic kinetic resolution of racemic N-Boc-3-aminopyrrolidine.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, allowing for the coupling of this compound with various aryl and heteroaryl halides or triflates. The choice of the palladium catalyst, particularly the phosphine ligand, is crucial for the success of this reaction.

General Comparison of Catalyst Systems
Catalyst System (Precatalyst + Ligand)Typical Substrate ScopeAdvantages
Pd₂(dba)₃ + BINAPAryl iodides and triflates with primary amines.One of the first reliable systems for primary amines.
Pd(OAc)₂ + SPhosBroad scope, including aryl chlorides. Good for secondary amines.High reactivity and good functional group tolerance.
Pd₂(dba)₃ + XPhosVery broad scope, including challenging substrates like heteroaryl chlorides.Excellent for a wide range of amines and aryl halides.
Pd(OAc)₂ + RuPhosParticularly effective for sterically hindered primary and secondary amines.High turnover numbers and rates.
G3-XPhos (Precatalyst)Broad scope, similar to in-situ generated XPhos systems.Air- and moisture-stable, convenient to handle.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example for the coupling of a secondary amine with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and this compound to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Catalytic Coupling cluster_workup Workup and Purification Charge Flask Charge Schlenk flask with Pd precatalyst, ligand, and base Add Reagents Add aryl bromide and This compound Charge Flask->Add Reagents Add Solvent Add anhydrous solvent (e.g., toluene) Add Reagents->Add Solvent Heat Heat reaction mixture (80-110°C) with stirring Add Solvent->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Quench Cool and quench with H₂O or NH₄Cl(aq) Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Amidation

The formation of an amide bond between this compound and a carboxylic acid is a common transformation. While stoichiometric coupling reagents are widely used, catalytic methods offer a more atom-economical and greener alternative. Boron-based catalysts are particularly effective for direct amidation reactions.

General Comparison of Amidation Catalysts and Reagents

This table provides a general comparison of common catalytic and stoichiometric reagents for amide bond formation.

Reagent/Catalyst TypeExampleKey Features
Catalytic
Boron-basedBoric acid, Phenylboronic acidCatalyzes direct amidation by activating the carboxylic acid. Requires removal of water.
Metal-basedZrCl₄, Nb₂O₅Lewis acidic catalysts for direct amidation.
Stoichiometric
CarbodiimidesDCC, EDC, DICWidely used, but can cause racemization. Often used with additives like HOBt.
Phosphonium SaltsPyBOPEffective for hindered couplings.
Uronium/Aminium SaltsHATU, HBTUHighly reactive and efficient, especially for peptide synthesis. Low racemization.
Experimental Protocol: Boron-Catalyzed Direct Amidation

This protocol is a representative example of a direct amidation using a boric acid catalyst.

Materials:

  • This compound

  • Carboxylic acid

  • Boric acid (catalyst)

  • Solvent capable of azeotropic water removal (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid, this compound, and a catalytic amount of boric acid.

  • Add the solvent (e.g., toluene).

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (no more water is collected and starting materials are consumed), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

cluster_setup Reaction Setup cluster_reaction Catalytic Amidation cluster_workup Workup and Purification Charge Flask Charge flask with carboxylic acid, amine, and boric acid catalyst Add Solvent Add toluene and attach Dean-Stark apparatus Charge Flask->Add Solvent Reflux Heat to reflux and collect water azeotropically Add Solvent->Reflux Monitor Monitor reaction by TLC or LC-MS Reflux->Monitor Cool and Concentrate Cool to room temperature and remove solvent Monitor->Cool and Concentrate Upon completion Aqueous Wash Dissolve in organic solvent and perform aqueous washes Cool and Concentrate->Aqueous Wash Purify Dry, concentrate, and purify by column chromatography Aqueous Wash->Purify

Caption: General workflow for the boron-catalyzed direct amidation of this compound.

References

Safety Operating Guide

Proper Disposal of (R)-1-Boc-3-aminopyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-aminopyrrolidine is a widely used reagent in pharmaceutical and chemical research. Adherence to proper disposal protocols is not only a regulatory necessity but also a critical component of a safe and environmentally responsible laboratory environment. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and its associated waste.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving the handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation

This compound is classified as a hazardous chemical waste.[1][2] It is crucial to segregate this waste stream from non-hazardous materials and other incompatible chemical wastes.

Key Segregation Practices:

  • Do not mix with non-hazardous laboratory trash.[1]

  • Keep separate from incompatible materials such as strong acids and strong oxidizing agents.[3][4]

  • If possible, maintain separate waste streams for aqueous and solvent-based solutions containing this compound.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, leak-proof container. The first rinse of any glassware that held the chemical must be collected as hazardous waste.[1]

    • Solid Waste: Collect any residual solid this compound for hazardous waste pickup.

    • Contaminated Materials: Any items such as pipette tips, gloves, and absorbent pads that are contaminated with this compound must be treated as hazardous waste. These should be collected in a clearly labeled, sealed plastic bag.[1]

  • Container Management:

    • Compatibility: Use containers made of chemically resistant materials. Avoid using metal containers if the waste is corrosive.[1]

    • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][5]

    • Closure: Keep waste containers tightly sealed at all times, except when adding waste.[1][3]

    • Secondary Containment: Place waste containers in a secondary containment tray to mitigate potential leaks or spills.[1]

  • Storage:

    • Store sealed and labeled waste containers in a designated, well-ventilated hazardous waste storage area.[5][3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • This compound must be disposed of through an approved waste disposal plant.[3][6]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValueReference
GHS Hazard Statements H227 (Combustible liquid), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)[7]
GHS Precautionary Statements P280 (Wear protective gloves/clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant)[5][7]
Incompatible Materials Strong oxidizing agents, Strong acids[3]
Storage Temperature Keep refrigerated[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Characterize as Hazardous Waste B->C Waste Generation D Segregate from Incompatible Chemicals (Acids, Oxidizers) C->D E Collect Liquid, Solid, and Contaminated Labware Separately D->E F Use Labeled, Compatible, and Sealed Containers E->F G Use Secondary Containment F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup H->I J Dispose via Approved Waste Disposal Facility I->J

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document synthesizes procedural guidance from multiple safety data sheets. The primary "experimental protocol" is the step-by-step disposal process outlined above, which is a standard laboratory procedure derived from regulatory compliance and chemical safety best practices. No novel experimental data is presented. The information is based on established protocols for handling and disposing of hazardous chemical waste in a laboratory setting.[1][2][3][6]

References

Personal protective equipment for handling (R)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-aminopyrrolidine (CAS No: 147081-49-0). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a combustible liquid that is toxic if swallowed and can cause severe skin burns and serious eye damage.[1][2] It is imperative to understand its specific hazards before handling.

Hazard Category GHS Hazard Statement & Classification
Acute Oral Toxicity H301: Toxic if swallowed (Acute Tox. 3)[2][3][4]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage (Skin Corr. 1C)[1][2]
Serious Eye Damage H318: Causes serious eye damage (Eye Dam. 1)[1][2][3][4]
Flammability H227: Combustible liquid[1]
Other Hazards EUH044: Risk of explosion if heated under confinement[3][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following equipment should be used at all times when handling this chemical.

Protection Type Specific Equipment Rationale & Notes
Eye & Face Protection Chemical safety goggles and a face shield.[3][6]Protects against splashes and vapors that can cause serious, irreversible eye damage.
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended). - Chemical-resistant lab coat or gown. - Closed-toe shoes. - Consider protective clothing for larger quantities.[1][4]Prevents skin contact which can lead to severe chemical burns.[1] Contaminated clothing must be removed immediately and washed before reuse.[7]
Respiratory Protection - Primary: Use only within a certified chemical fume hood.[5] - Secondary: In case of inadequate ventilation or spill, use a respirator with a type ABEK (EN14387) filter.[3]Protects against inhalation of vapors or mists. A fume hood is the primary engineering control. Respirators are for non-routine operations or emergencies.

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks. The following workflow outlines the key procedural steps.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_post Post-Handling & Disposal A 1. Risk Assessment - Review SDS - Identify Hazards B 2. Select & Don PPE - Goggles & Face Shield - Gloves & Lab Coat - Respirator (if needed) A->B C 3. Chemical Handling - Work in Fume Hood - Avoid Contact & Inhalation - Use Non-Sparking Tools B->C D 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Store Locked Up C->D After Use E 5. Decontamination - Wash Hands Thoroughly - Clean Work Area D->E Before Next Use F 6. Doff PPE - Remove Gloves Last - Avoid Skin Contamination E->F G 7. Waste Disposal - Collect in Labeled Container - Dispose as Hazardous Waste - Follow Local Regulations F->G

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation : Always work in a well-ventilated area, preferably a chemical fume hood.[5][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Handling : Wear the appropriate PPE as detailed in the table above.[1][4] Avoid contact with eyes, skin, and clothing.[5] Keep the substance away from heat, sparks, and open flames.[1][5] Use non-sparking tools to prevent ignition.[5][8]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[4][5][8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8] The substance is sensitive to air and moisture.[5] It should be stored locked up and away from incompatible materials.[1][4][8]

  • Disposal : Dispose of waste and empty containers in an approved hazardous waste treatment facility.[4][8] Do not dispose of it in the sewer system. All disposal practices must comply with local, state, and federal regulations.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[1][4][7] Seek immediate medical attention.[7]
Skin Contact Take off immediately all contaminated clothing.[1][7] Wash off immediately with plenty of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.[7] Wash contaminated clothing before reuse.[7]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing has stopped, provide artificial respiration.[6][7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[4][5] Rinse mouth with water.[4][8] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately for treatment advice.[1][4][5]

References

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Retrosynthesis Analysis

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(R)-1-Boc-3-aminopyrrolidine

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